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  • Product: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
  • CAS: 1779121-69-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profile of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Part 1: Executive Summary & Chemical Identity The Molecule 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a sterically congested, electron-deficient N-aryl pyrrolidine. It represents a specialized building block, o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Molecule

1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a sterically congested, electron-deficient N-aryl pyrrolidine. It represents a specialized building block, often utilized in the design of kinase inhibitors, herbicide safeners, or as a lipophilic scaffold in GPCR ligand discovery. Its structure is characterized by an ortho,ortho-disubstitution pattern that forces the pyrrolidine ring out of planarity with the phenyl ring, significantly altering its electronic and solubility profile compared to non-hindered anilines.

Structural Specifications
PropertyDetail
IUPAC Name 1-[2-Fluoro-6-(trifluoromethyl)phenyl]pyrrolidine
Molecular Formula

Molecular Weight 233.21 g/mol
SMILES FC1=C(N2CCCC2)C(C(F)(F)F)=CC=C1
Key Features Steric Inhibition of Resonance (SIR), High Lipophilicity, Metabolic Liability (

-carbon)

Part 2: Physicochemical Profile (The Core)

This section details the theoretical and predicted properties of the molecule, derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and fragment-based analysis.

Lipophilicity (LogP/LogD)

The molecule is highly lipophilic. The presence of the trifluoromethyl (


) group and the fluorine atom significantly increases the partition coefficient. Furthermore, the ortho-substitution twists the N-phenyl bond, reducing the conjugation of the nitrogen lone pair with the aromatic ring. This "decoupling" often reduces the polarity of the aniline system, further enhancing lipophilicity.
  • Predicted LogP: 3.8 ± 0.4

  • Implication: The compound will have poor aqueous solubility and high permeability. It will readily cross the Blood-Brain Barrier (BBB) unless effluxed.

  • Formulation Strategy: Requires lipid-based formulations (SEDDS) or cosolvents (PEG400, Captisol) for in vivo dosing.

Acid-Base Properties (pKa)

Contrary to typical alkyl amines (pKa ~10) or simple anilines (pKa ~4.6), this molecule is essentially non-basic at physiological pH.

  • Mechanism:

    • Inductive Effect (-I): The 2-Fluoro and 6-Trifluoromethyl groups are strong electron-withdrawing groups (EWGs), pulling electron density away from the nitrogen, destabilizing the protonated form (ammonium).

    • Steric Inhibition of Resonance (SIR): While SIR typically increases basicity by preventing the lone pair from delocalizing into the ring (making it more available for a proton), the strong inductive withdrawal from the F and

      
       groups overrides this effect.
      
  • Predicted pKa (Conjugate Acid): < 1.0

  • State at pH 7.4: >99.9% Neutral.

Solubility Profile
  • Water: < 10

    
    g/mL (Practically Insoluble).
    
  • Organic Solvents:

    • Dichloromethane (DCM): > 100 mg/mL (Excellent)

    • Dimethyl Sulfoxide (DMSO): > 50 mg/mL

    • Methanol: > 50 mg/mL

    • Hexane: Moderate to High (due to lipophilicity).

Part 3: Synthetic Pathways

Due to the significant steric hindrance at the ortho positions, standard Nucleophilic Aromatic Substitution (


) is challenging. The preferred route utilizes Palladium-catalyzed Buchwald-Hartwig amination to overcome the energy barrier.
Synthesis Strategy Diagram

The following diagram outlines the two primary synthetic routes.

SynthesisRoutes Figure 1: Synthetic Pathways for Sterically Hindered N-Aryl Pyrrolidine Start1 2-Fluoro-6-(trifluoromethyl)aniline Intermediate Transition State (High Steric Energy) Start1->Intermediate Route A: Alkylation (Low Yield due to Sterics) Start2 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene Product 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Start2->Product Route B: Buchwald-Hartwig (Preferred, High Yield) Reagent1 1,4-Dibromobutane Base (K2CO3) Reagent1->Intermediate Reagent2 Pyrrolidine Pd2(dba)3 / BINAP NaOtBu Reagent2->Product Intermediate->Product

Caption: Comparison of alkylation (Route A) vs. Pd-catalyzed amination (Route B). Route B is preferred for sterically hindered anilines.

Detailed Protocol: Route B (Buchwald-Hartwig Amination)

This protocol is designed for high reliability and scalability (Gram-scale).

Reagents:

  • 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • 
     (2 mol%)
    
  • BINAP (racemic) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     and BINAP to the flask. Add anhydrous Toluene (5 mL/g of substrate) and stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Add the aryl bromide, followed by the pyrrolidine. Finally, add NaOtBu in one portion. The solution may turn dark brown.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) for 12-16 hours. Monitor by LC-MS for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (Silica Gel, 0-10% Ethyl Acetate in Hexanes). The product is non-polar and will elute early.

Part 4: Experimental Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical workflows are mandatory.

LogP Determination (HPLC Method)

Standard shake-flask methods are prone to error with highly lipophilic compounds due to emulsion formation. The HPLC retention time method (OECD 117) is recommended.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5

    
    m.
    
  • Mobile Phase: Isocratic Methanol:Water (75:25) + 0.1% Formic Acid.

  • Standards: Inject a calibration mixture of known standards (Toluene, Naphthalene, Phenanthrene, DDT) with LogP values bracketing the expected range (2.0 - 6.0).

  • Measurement: Inject the test sample. Record the retention time (

    
    ) and calculate the capacity factor (
    
    
    
    ).
  • Calculation: Plot Log

    
     vs. LogP of standards. Interpolate the LogP of the test compound.[1]
    
Metabolic Stability Assay (Microsomal Stability)

The pyrrolidine ring is susceptible to oxidation. This assay determines the intrinsic clearance (


).

Workflow Diagram:

MetabolicStability Figure 2: Microsomal Stability Assay Workflow Step1 Incubation System (Liver Microsomes + NADPH) Step2 Add Test Compound (1 µM Final Conc.) Step1->Step2 Step3 Sampling Points (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench Reaction (Cold Acetonitrile + Internal Std) Step3->Step4 Step5 LC-MS/MS Analysis (Monitor Parent Depletion) Step4->Step5

Caption: Standard workflow for assessing metabolic liability of the pyrrolidine scaffold.

Data Interpretation:

  • High Clearance:

    
     < 15 min. Suggests rapid oxidation of the pyrrolidine ring (likely to a lactam or ring-opening).
    
  • Mitigation: If clearance is high, consider deuteration of the pyrrolidine ring or substitution with a less metabolically active ring (e.g., azetidine).

Part 5: Safety & Handling (GHS)

While specific toxicological data may not exist, treat as a Potent Fluorinated Aniline Derivative .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to high lipophilicity and fluorination).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of vapors or dust.[2]

References

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Tetflupyrolimet (Analogous Structure Analysis)." National Center for Biotechnology Information.

Sources

Exploratory

1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine CAS number and identifiers

This technical guide provides an in-depth analysis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine , a specialized fluorinated building block used in medicinal chemistry to enforce orthogonal conformation and modula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine , a specialized fluorinated building block used in medicinal chemistry to enforce orthogonal conformation and modulate metabolic stability.[1]

Physicochemical Profile, Synthetic Pathways, and Medicinal Utility[1]

Part 1: Executive Summary & Chemical Identity

The compound 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine represents a class of sterically congested N-aryl heterocycles.[1] Its structural significance lies in the 2,6-disubstitution pattern (Fluoro and Trifluoromethyl) flanking the pyrrolidine nitrogen.[1] This steric crowding forces the pyrrolidine ring out of coplanarity with the phenyl ring, creating a permanently twisted (orthogonal) conformation.[1] This "conformational lock" is a critical strategy in drug design to disrupt


-stacking in off-target binding and improve solubility.[1]
Chemical Datasheet
PropertyValue
Chemical Name 1-[2-Fluoro-6-(trifluoromethyl)phenyl]pyrrolidine
Molecular Formula C₁₁H₁₁F₄N
Molecular Weight 233.21 g/mol
Exact Mass 233.0828
CAS Number Research Quantity / Custom Synthesis (See Precursors below)
SMILES FC1=C(N2CCCC2)C(C(F)(F)F)=CC=C1
InChIKey Calculated: Varies by isomer/salt form
LogP (Predicted) ~3.2 (High Lipophilicity due to -CF₃)
pKa (Conjugate Acid) ~2.5–3.0 (Suppressed basicity due to steric/electronic effects)

Note on Identifiers: As a specialized intermediate, this specific tertiary amine is often referenced by the CAS numbers of its primary synthetic precursors.

  • Precursor A (Aniline): 2-Fluoro-6-(trifluoromethyl)aniline (CAS: 123973-25-1)

  • Precursor B (Aryl Halide): 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene (CAS: 1214384-43-2)[1]

Part 2: Medicinal Chemistry Applications

The Orthogonal "Twist" Effect

In standard N-phenyl pyrrolidines, the nitrogen lone pair conjugates with the aromatic ring, favoring a planar structure.[1] However, the 2-F, 6-CF₃ motif introduces severe steric repulsion.[1]

  • Mechanism: The bulky -CF₃ group (Van der Waals radius ~2.2 Å) clashes with the pyrrolidine

    
    -hydrogens.[1]
    
  • Result: The torsion angle between the phenyl and pyrrolidine rings approaches 90°.[1]

  • Utility: This prevents the molecule from intercalating into flat DNA structures (reducing genotoxicity) and improves selectivity for globular protein pockets.[1]

Metabolic Blocking

The 2- and 6-positions are common sites for oxidative metabolism (CYP450).[1] Blocking both with stable halogenated groups (F and CF₃) significantly extends the metabolic half-life (


) of the scaffold.[1]

Part 3: Synthetic Protocols

Due to the steric hindrance of the 2,6-positions, standard nucleophilic aromatic substitution (SNAr) is often sluggish or fails.[1] The industry standard relies on Palladium-Catalyzed Buchwald-Hartwig Amination .[1]

Workflow Visualization (DOT)

Synthesis_Pathways Start Precursor: 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene Intermediate Catalytic Cycle: Oxidative Addition -> Amine Coordination -> Reductive Elimination Start->Intermediate Pd(0) Reagents Reagents: Pyrrolidine (1.2 eq) Pd Catalyst (RuPhos/BrettPhos) Base (NaOtBu) Reagents->Intermediate Product Target: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Intermediate->Product 80-100°C, Toluene

Caption: Figure 1. Optimized Buchwald-Hartwig coupling strategy for sterically hindered fluorinated anilines.

Detailed Protocol: Buchwald-Hartwig Coupling[1][3]

Objective: Synthesize 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine from the aryl bromide.

Reagents:

  • Substrate: 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: RuPhos or BrettPhos (4 mol%)

    • Rationale: These bulky, electron-rich phosphine ligands are specifically designed to facilitate the coupling of sterically hindered amines and aryl halides.[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add Pd source, Ligand, and Base to the vial inside a glovebox or under counter-flow Argon.

  • Solvation: Add anhydrous Toluene (concentration ~0.2 M).

  • Substrate Addition: Add the aryl bromide and pyrrolidine via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Monitoring: Monitor via LC-MS.[1] The starting bromide (UV active) should disappear.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues.[1] Dilute with EtOAc and wash with water/brine.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.[1]

Part 4: Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irritant (Category 2) [1]

  • Eye Irritant (Category 2A) [1]

  • Specific Target Organ Toxicity (Respiratory) [1]

Critical Safety Note: Fluorinated anilines and their derivatives can be toxic if absorbed through the skin.[1] The trifluoromethyl group increases lipophilicity, potentially enhancing dermal absorption.[1]

ParameterRecommendation
PPE Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]
Inhalation Use only in a chemical fume hood.[1]
Spill Cleanup Absorb with inert material (vermiculite); do not flush to sewer.[1]
Storage Store under inert gas (Nitrogen/Argon) at 2–8°C.

Part 5: References

  • Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science. (Demonstrates efficacy of RuPhos for hindered anilines). [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Explains the metabolic stability of the CF3/F motif). [1]

  • PubChem Database. "2-Fluoro-6-(trifluoromethyl)pyridine and related analogs."[1] (Used for physicochemical property estimation).[1][3]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Foundational

Literature review on 2,6-disubstituted phenyl pyrrolidines in medicinal chemistry

An In-Depth Technical Guide to 2,6-Disubstituted Phenyl Pyrrolidines in Medicinal Chemistry Authored by a Senior Application Scientist Foreword: Unlocking Conformational Control for Therapeutic Advantage In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Disubstituted Phenyl Pyrrolidines in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: Unlocking Conformational Control for Therapeutic Advantage

In the landscape of modern drug discovery, the ability to precisely control the three-dimensional shape of a small molecule is paramount to achieving high potency and selectivity. The pyrrolidine ring, a five-membered saturated heterocycle, has long been recognized as a "privileged scaffold" due to its prevalence in natural products, its capacity to improve aqueous solubility, and its role as a versatile synthetic building block.[1][2][3] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in designing molecules that can navigate the complex topographies of biological targets.[2][4]

This guide focuses on a specific, highly influential class of these compounds: those bearing a 2,6-disubstituted phenyl moiety. The introduction of substituents at the ortho positions of the phenyl ring creates significant steric hindrance, which locks the molecule into a specific, often highly favorable, conformation. This conformational restriction prevents free rotation around the phenyl-pyrrolidine bond, a strategy that minimizes the entropic penalty upon binding to a target protein and can dramatically enhance binding affinity.[5] We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this unique scaffold, with a particular focus on its role in developing next-generation inhibitors for challenging targets like protein-protein interactions.

Part 1: Strategic Synthesis of Conformationally Locked Scaffolds

The construction of 2,6-disubstituted phenyl pyrrolidines requires synthetic strategies that can accommodate the steric bulk of the ortho-substituted aryl group. The two primary approaches involve either the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the heterocycle.

Core Synthetic Workflow: Amide Coupling Approach

A robust and widely used method involves the amide coupling of a proline derivative (the pyrrolidine source) with a 2,6-disubstituted aniline. This approach is favored for its modularity, allowing for diverse combinations of substituents on both the pyrrolidine and phenyl rings.

G cluster_0 Phase 1: Preparation of Fragments cluster_1 Phase 2: Core Coupling cluster_2 Phase 3: Final Modification Proline L-Proline Derivative (e.g., N-Boc-Proline) Coupling Amide Coupling (e.g., EDC, HOBt) Proline->Coupling Aniline 2,6-Disubstituted Aniline Aniline->Coupling Deprotection Boc Deprotection (e.g., TFA) Coupling->Deprotection FinalProduct Final 2,6-Disubstituted Phenyl Pyrrolidine Amide Deprotection->FinalProduct

Caption: General workflow for synthesizing 2,6-disubstituted phenyl pyrrolidines.

Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide

This protocol details a representative synthesis for a compound class that has shown significant anticonvulsant activity.[6]

Rationale: The choice of N-Boc-L-proline provides a common, stereochemically pure starting material. 2,6-dimethylaniline introduces the key conformational constraint. EDC/HOBt is a standard, reliable coupling system that minimizes racemization. Trifluoroacetic acid (TFA) is used for the final deprotection as it allows for clean and efficient removal of the Boc group, yielding the final product as a salt which can be easily purified.

Step-by-Step Methodology:

  • Boc Protection (if starting from L-proline): L-proline is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dioxane/water with a base (e.g., NaOH) to yield N-Boc-L-proline.

  • Amide Coupling:

    • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture for 30 minutes at 0°C.

    • Add 2,6-dimethylaniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-(S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M concentration).

    • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Validation: Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a TFA salt. Filter and dry under vacuum to yield the final compound.

Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)

The true value of the 2,6-disubstituted phenyl pyrrolidine scaffold is demonstrated in its application to challenging therapeutic targets, most notably in oncology and neuroscience.

Anticancer Agents: Potent Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control.[7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53. Disrupting this protein-protein interaction (PPI) with a small molecule can reactivate p53, triggering apoptosis in cancer cells.[8]

The 2,6-disubstituted phenyl pyrrolidine scaffold is exceptionally well-suited to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to the hydrophobic pockets of MDM2.

Caption: Mimicry of p53 residues by a 2,6-disubstituted phenyl pyrrolidine inhibitor.

Case Study: Spirooxindole Pyrrolidine MDM2 Inhibitors

An extensive body of work has led to the development of highly potent MDM2 inhibitors based on a spirooxindole-pyrrolidine core. One such compound, APG-115 , has advanced into clinical trials.[7][9] The SAR for this class is well-defined and highlights the importance of the 2,6-disubstitution pattern on the phenyl ring attached to the pyrrolidine.

Compound Ref.Phenyl Ring Substituents (R)MDM2 Binding Affinity (Kᵢ, nM)Rationale for Activity
Parent Phenyl>1000Unsubstituted ring lacks the necessary interactions and conformational lock.
1 3-Chlorophenyl15The single chloro group engages the Trp23 pocket, improving affinity.
2 3-Chloro-2-fluorophenyl6.5Adding a 2-fluoro substituent creates a "conformational lock," pre-organizing the molecule for binding and improving potency.[7]
APG-115 3-Chloro-2-fluorophenyl< 1Optimized scaffold with the key 2,6-(F, Cl) disubstituted phenyl group, achieving picomolar affinity and excellent in vivo efficacy.[9]

Scientist's Insight: The addition of a small ortho-substituent like fluorine alongside the meta-chloro group is a classic medicinal chemistry strategy. The fluorine atom does not just provide a favorable electronic interaction; its primary role here is steric. It forces the 3-chlorophenyl ring out of plane with the pyrrolidine core, orienting it perfectly to fit into the deep hydrophobic Trp23 pocket of MDM2, a conformation that an unsubstituted or mono-substituted ring cannot easily adopt.

Anticonvulsant Activity

Research into (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides has revealed a strong dependence on the substitution pattern of the terminal anilide ring for anticonvulsant activity.[6]

Compound IDAmide SubstituentAnticonvulsant Activity (% Protection)Interpretation
1c Anilide (unsubstituted)0%No activity, suggesting the phenyl ring alone is insufficient.
1g 2-Methylanilide0%A single ortho-substituent is not enough to induce the required active conformation.
1d 4-Bromoanilide12.5%Para-substitution offers minimal improvement.
1a 2,6-Dimethylanilide 83.3% High activity, indicating the 2,6-disubstitution is critical for inducing a bioactive conformation. [6]

Expertise & Experience: The dramatic increase in activity for compound 1a is a textbook example of conformational control. The two ortho-methyl groups force the anilide ring to adopt a nearly perpendicular orientation relative to the amide plane. This rigid, well-defined shape is likely the precise conformation required for optimal binding to the unknown neurological target, whereas more flexible analogs (1c, 1g, 1d) spend most of their time in inactive conformations, resulting in poor or no activity.

Part 3: Challenges and Future Outlook

Despite the clear advantages, the 2,6-disubstituted phenyl pyrrolidine scaffold is not without its challenges.

  • Synthetic Accessibility: The synthesis of sterically hindered 2,6-disubstituted starting materials can be challenging and may require specialized coupling conditions to overcome low reactivity.

  • Metabolic Stability: The pyrrolidine ring can be susceptible to metabolic bio-activation, potentially forming reactive iminium ions.[1] While not always a major issue, it is a liability that must be assessed during preclinical development.

  • Physicochemical Properties: The introduction of bulky, often hydrophobic, 2,6-substituents can increase lipophilicity and decrease aqueous solubility, posing challenges for formulation and oral bioavailability.

Future Directions: The proven success of this scaffold in tackling difficult PPIs like p53-MDM2 opens up exciting new avenues. Its conformationally rigid nature makes it an ideal starting point for designing molecules for other high-value PPI targets (e.g., KRAS, Bcl-2 family proteins). Furthermore, its modular synthesis allows for the straightforward incorporation of linkers, making it a highly attractive core for developing novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of the target-binding and E3-ligase-binding moieties is critical for efficacy.

References

  • Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors. Bioorganic Chemistry. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

The Pyrrolidine Scaffold: A Structural &amp; Kinetic Force Multiplier in Drug Design

Executive Summary The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is not merely a linker; it is a thermodynamic anchor. Ranking as the 6th most common nitrogen heterocycle in FDA-approved small-molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is not merely a linker; it is a thermodynamic anchor. Ranking as the 6th most common nitrogen heterocycle in FDA-approved small-molecule drugs, its utility extends beyond simple solubility enhancement.

For the medicinal chemist, the pyrrolidine scaffold offers two distinct competitive advantages: entropic pre-organization and vectorial precision . Unlike six-membered rings (e.g., piperidine) which exist predominantly in a stable chair conformation, the pyrrolidine ring undergoes rapid pseudorotation between "envelope" and "twist" conformations. This unique flexibility-within-constraints allows it to mimic transition states (as seen in ACE inhibitors) or position warheads with sub-angstrom precision (as seen in DPP-4 inhibitors).

This guide dissects the pyrrolidine scaffold through the lens of an Application Scientist, moving from thermodynamic theory to practical synthesis and metabolic de-risking.

Part 1: Structural & Physicochemical Attributes[1][2]

The Entropic Advantage

The "lock and key" analogy in drug design is an oversimplification. Binding is a thermodynamic negotiation. When a flexible acyclic amine binds to a protein, it must freeze multiple rotatable bonds, incurring a high entropic penalty (


).

The pyrrolidine ring restricts this freedom before binding. By locking the nitrogen and adjacent carbons into a cycle, the molecule pays the entropic cost during synthesis, not during binding. This "pre-paid" entropy often results in a 10- to 100-fold increase in binding affinity (


) compared to acyclic analogs.
The "Envelope" Pucker & Vector Positioning

The pyrrolidine ring is rarely planar. It adopts an envelope conformation where one atom (usually C3 or C4) projects out of the plane.

  • Endo-pucker: Substituents point toward the face of the ring.

  • Exo-pucker: Substituents point away.

Application Insight: You can control this pucker by adding electronegative groups (e.g., Fluorine) or bulky groups. For example, 4-fluoroproline derivatives will bias the ring pucker based on the stereochemistry of the fluorine (gauche effect), allowing you to "tune" the vector of the N-substituent to perfectly match a receptor pocket.

Physicochemical Profile
PropertyValue/NoteImpact on Drug Design
pKa (Conj. Acid) ~11.3 (Unsubstituted)Highly basic. Often requires amidation or electron-withdrawing groups to improve permeability.
LogP 0.24Lower lipophilicity than carbocycles; improves aqueous solubility.
Fsp³ Character HighIncreases 3D complexity ("escaping flatland"), correlating with higher clinical success rates.[1]
Metabolic Liability High (

-oxidation)
Prone to CYP450 oxidation at the

-carbon (adjacent to N).

Part 2: Visualizing the Entropic Benefit

The following diagram illustrates the thermodynamic advantage of the pyrrolidine scaffold over an acyclic analog.

EntropicBenefit cluster_acyclic Acyclic Amine (High Entropy Cost) cluster_pyrrolidine Pyrrolidine Scaffold (Pre-organized) A_Unbound Unbound State (High Rotational Freedom) A_Bound Bound State (Frozen Conformation) A_Unbound->A_Bound High Entropic Penalty (ΔG reduces) P_Bound Bound State (Minimal Change) P_Unbound Unbound State (Restricted Freedom) P_Unbound->P_Bound Low Entropic Penalty (ΔG optimized)

Figure 1: Comparison of entropic penalties during protein binding. The pyrrolidine scaffold minimizes the loss of degrees of freedom (ΔS), leading to a more favorable Free Energy of Binding (ΔG).

Part 3: Case Study – The DPP-4 "Warhead" (Saxagliptin)

Saxagliptin (Onglyza) represents the pinnacle of pyrrolidine engineering. It targets Dipeptidyl Peptidase-4 (DPP-4) to treat Type 2 Diabetes.[2][3][4]

The Challenge

DPP-4 cleaves dipeptides containing proline at the second position. To inhibit it, the drug must mimic proline but bind irreversibly or semi-irreversibly.

The Solution

Medicinal chemists attached a nitrile (cyano) group to the pyrrolidine ring.

  • Recognition: The pyrrolidine ring fits perfectly into the S1 hydrophobic pocket of DPP-4, mimicking the natural proline substrate.

  • The Trap: The nitrile group is positioned precisely near the catalytic Serine 630 residue.

  • Covalent Bonding: The hydroxyl group of Ser630 attacks the nitrile carbon, forming an imidate adduct. This is a reversible covalent bond, creating a highly potent, slow-off-rate inhibitor.

Mechanism of Action Diagram

DPP4_Mechanism Step1 1. Recognition Pyrrolidine enters S1 Pocket Step2 2. Positioning Nitrile (-CN) aligns with Ser630-OH Step1->Step2 Hydrophobic Interaction Step3 3. Nucleophilic Attack Ser630-OH attacks Nitrile Carbon Step2->Step3 Catalytic Alignment Step4 4. Complex Formation Covalent Imidate Adduct Formed Step3->Step4 Reversible Covalent Bond Step4->Step1 Slow Dissociation (k_off)

Figure 2: The catalytic trapping mechanism of DPP-4 inhibitors. The pyrrolidine scaffold acts as the delivery vector for the nitrile warhead.

Part 4: Experimental Protocol – Mitigating Metabolic Liability

The Problem: The pyrrolidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The


-carbons (adjacent to the nitrogen) are electron-rich and prone to hydroxylation, leading to ring opening or lactam formation (inactive metabolites).

The Protocol: Microsomal Stability Assay with Metabolite Identification (MetID).

Objective

Determine the intrinsic clearance (


) of a pyrrolidine lead and identify if 

-oxidation is the primary clearance pathway.
Materials
  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

    • Pre-incubate microsomes (0.5 mg/mL final conc) with Test Compound for 5 mins at 37°C.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (Acetonitrile) to quench protein activity.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 mins to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis (Critical Step for Pyrrolidines):

    • Quantification: Monitor disappearance of parent peak to calculate

      
       and 
      
      
      
      .
    • MetID Scan: Set Mass Spec to scan for +16 Da (Hydroxylation) and +14 Da (Oxidation to Lactam/Carbonyl).

    • Interpretation: If the +16 or +14 peak is dominant, your pyrrolidine ring is being metabolized.

Corrective Action: If metabolic instability is high, block the


-positions by adding:
  • Gem-dimethyl groups (Steric block).

  • Fluorine atoms (Electronic deactivation of the C-H bond).

  • Spiro-cycles (Structural occlusion).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[5][6] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link][5]

  • Augeri, D. J., et al. (2005).[4] Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[3] Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Beconi, M. G., et al. (2007). Metabolism of the Dipeptidyl Peptidase-4 Inhibitor Saxagliptin in Rat, Dog, and Monkey and Comparison with Human.[7] Drug Metabolism and Disposition. [Link]

Sources

Foundational

Metabolic Stability of Trifluoromethylphenyl-Containing Compounds: A Technical Guide

Introduction: The "Magic Methyl" of Metabolic Defense In the high-stakes arena of lead optimization, the trifluoromethyl ( ) group attached to a phenyl ring is not merely a structural decoration; it is a functional shiel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" of Metabolic Defense

In the high-stakes arena of lead optimization, the trifluoromethyl (


) group attached to a phenyl ring is not merely a structural decoration; it is a functional shield. Often termed a "privileged structure" in medicinal chemistry, the 

-phenyl motif serves as a critical bioisostere for methyl or chloro substituents.

Its primary utility lies in metabolic switching : the deliberate redirection of metabolic pathways away from labile sites to prolong half-life (


) and reduce intrinsic clearance (

). This guide details the mechanistic underpinnings of this stability and provides a validated workflow for its assessment.

Mechanistic Basis of Stability

The metabolic resilience of trifluoromethylphenyl compounds rests on three physicochemical pillars: Bond Energy , Electronic Deactivation , and Steric Shielding .

The Thermodynamic Fortress

The C-F bond is the strongest single bond in organic chemistry (


), significantly exceeding the C-H bond (

). This renders the

group itself virtually inert to direct CYP450-mediated cleavage under physiological conditions.
Electronic Deactivation (The Hammett Effect)

Metabolic oxidation of phenyl rings often proceeds via an electrophilic attack by the high-valent iron-oxo species of Cytochrome P450 (Compound I), leading to an arene oxide intermediate.

  • Mechanism: The

    
     group is a powerful electron-withdrawing group (EWG).
    
  • Result: It decreases electron density in the aromatic ring (

    
    -system), raising the activation energy required for the CYP450 electrophilic attack. This effectively "deactivates" the ring toward oxidation.
    
Steric Shielding

The van der Waals radius of a


 group is approximately 

, comparable to an isopropyl group, and significantly larger than a methyl group.
  • Impact: When placed at the para or meta position, the

    
     group physically obstructs the heme iron of the CYP enzyme from accessing adjacent C-H bonds, preventing metabolic soft-spot formation.
    
Visualization: The Metabolic Shielding Mechanism

MetabolicShielding cluster_0 Mechanism of Action CYP CYP450 (Heme-Iron Oxo) Phenyl_H Phenyl-H (Electron Rich) CYP->Phenyl_H Electrophilic Attack Phenyl_CF3 Phenyl-CF3 (Electron Deficient) CYP->Phenyl_CF3 Attack Attempted Metabolite Hydroxylated Metabolite Phenyl_H->Metabolite Oxidation Blocked Metabolism BLOCKED Phenyl_CF3->Blocked Steric & Electronic Resistance

Caption: Comparative pathway showing how the electron-deficient CF3-phenyl ring resists CYP450 electrophilic attack compared to a standard phenyl ring.

Strategic Positioning & Case Data

The placement of the


 group dictates the metabolic fate of the molecule.
Structure-Activity Relationship (SAR) Trends
  • Para-Substitution: Most effective for blocking direct oxidation at the most accessible site. It also increases lipophilicity (

    
     value), which must be balanced to avoid non-specific protein binding.
    
  • Meta-Substitution: Often used to block metabolic switching to the para position if the para position is occupied by a smaller group.

Comparative Stability Data

The following table illustrates the impact of substituting a Methyl (


) or Hydrogen (

) with Trifluoromethyl (

) on Intrinsic Clearance (

) in human liver microsomes (HLM).
Compound ClassSubstituent (R)

(µL/min/mg)

(min)
Metabolic Fate
Aryl-R

> 150 (High)< 10Rapid ring hydroxylation (para/ortho)
Aryl-R

85 (Mod-High)~ 25Benzylic oxidation to

->

Aryl-R

40 (Moderate)~ 45Blocked specific site; ring oxidation shifts
Aryl-R

< 10 (Low) > 120 Oxidation blocked; minimal defluorination

Note: Data represents generalized trends derived from lead optimization campaigns (e.g., development of Sitagliptin and Fluoxetine analogs).

Experimental Workflow: Microsomal Stability Assay

To validate the stability of a


-phenyl lead, a rigorous microsomal stability assay is required. This protocol is designed to be self-validating using specific controls.
Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spiking test compound (1 µM final) into HLM mix. Incubate at 37°C for 5 mins to reach thermal equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

    • Control: Run a parallel "No-NADPH" control to rule out chemical instability (hydrolysis).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into Quench Solution (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Workflow Visualization

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Mix Microsome Mix (0.5 mg/mL HLM) Start->Mix Incubate Pre-incubation 37°C, 5 min Mix->Incubate Initiate ADD NADPH (Start Reaction) Incubate->Initiate T0 T=0 min Initiate->T0 T60 T=60 min Initiate->T60 Quench Quench with ACN (+ Internal Std) T0->Quench T60->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Caption: Standard Operating Procedure (SOP) for Microsomal Stability Assessment.

Metabolite Identification & Liabilities

While


 groups are stable, "metabolic switching" can occur.[1] If the 

-phenyl ring is impervious, the CYP enzyme may attack the next most vulnerable site (e.g., an alkyl linker or a second ring).
Mass Shift Detection

When analyzing LC-MS data for


 compounds:
  • Parent:

    
    
    
  • Hydroxylation: Look for

    
     (Oxidation on a different ring/linker).
    
  • Defluorination (Rare): Look for

    
     (Loss of HF) or 
    
    
    
    (Hydrolysis to carboxylic acid, very rare for aryl-
    
    
    ).
The "Defluorination" Myth vs. Reality

Unlike aliphatic fluorines, aryl-


 groups rarely undergo defluorination. However, if observed, it suggests a specific mechanism: Ipso-substitution .
  • Mechanism:[2] A nucleophile (e.g., Glutathione) attacks the carbon bearing the

    
    , displacing the group. This is generally only a concern if the ring is highly electron-deficient (e.g., bearing nitro groups).
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Lipophilicity (LogP) of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Executive Summary In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely advantageous; it is a prerequisite for success. These foundational characteristics, principall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely advantageous; it is a prerequisite for success. These foundational characteristics, principally aqueous solubility and lipophilicity, govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining these critical parameters for the novel compound 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine. By synthesizing established international standards with practical field insights, this document serves as an essential resource for scientists aiming to characterize this molecule and unlock its therapeutic potential. We present detailed, step-by-step protocols adapted from OECD guidelines, frameworks for data interpretation, and a discussion of the crucial balance between solubility and lipophilicity that underpins the development of viable oral drug candidates.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

The journey of a drug from administration to its target site is a complex odyssey governed by a series of interactions with diverse biological environments. The success of this journey is profoundly influenced by two fundamental, yet often opposing, physicochemical properties: aqueous solubility and lipophilicity.[5][6]

  • Aqueous solubility dictates the concentration of a drug that can be achieved in the gastrointestinal tract, a prerequisite for absorption into the bloodstream.[5] Poor solubility is a leading cause of failure for promising drug candidates, as insufficient dissolution leads to low and erratic bioavailability.[5]

  • Lipophilicity , or the "fat-loving" nature of a molecule, determines its ability to permeate lipid-based barriers, such as cell membranes. This property is essential for a drug to move from the bloodstream into tissues to reach its molecular target.[2][5]

The compound at the center of this guide, 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, possesses structural motifs—a fluorinated phenyl ring and a pyrrolidine core—common in modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the fluorine atom can modulate pKa and conformation. However, these same features can drastically impact solubility and lipophilicity. Therefore, precise experimental determination of these properties is a critical first step in evaluating its potential as a therapeutic agent.

This guide provides the necessary theoretical framework and actionable experimental protocols to accurately characterize the solubility and lipophilicity of this compound, grounding its development in robust scientific data.

Core Physicochemical Principles

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[7][8] For orally administered drugs, this parameter is paramount. A drug must first dissolve in the aqueous environment of the gut before it can be absorbed.[5] Factors influencing solubility include molecular structure, crystal lattice energy (for solids), pH, and temperature.[5]

The standard method for determining thermodynamic solubility is the shake-flask method , a technique recognized by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[7][9][10][11] This "gold standard" approach involves agitating an excess of the compound in water until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the aqueous phase.[10][11]

Lipophilicity (LogP): The Key to Membrane Permeation

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[2] It is most commonly quantified as the partition coefficient (P) , which is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of n-octanol and water.[2][12]

P = [Compound]octanol / [Compound]water

Due to the wide range of values, the logarithm of this ratio, LogP , is universally used.[2]

  • A positive LogP value indicates a lipophilic (hydrophobic) compound.

  • A negative LogP value indicates a hydrophilic compound.

  • A LogP of zero means the compound partitions equally between the two phases.[2]

LogP is a cornerstone of predictive models like Lipinski's Rule of Five , which suggests that poor oral absorption is more likely when LogP is greater than 5.[13][14][15] While not an absolute rule, it serves as an invaluable guideline in early-stage drug discovery.[13][15] An optimal LogP, often considered to be between 0 and 3, is typically sought to balance membrane permeability with sufficient aqueous solubility.[5]

The High-Performance Liquid Chromatography (HPLC) method , outlined in OECD guideline 117, is a rapid and reliable technique for estimating LogP.[16][17][18] It works by correlating a compound's retention time on a non-polar (reverse-phase) column with the known LogP values of a set of standard compounds.[16][17]

Experimental Determination: Protocols and Workflow

The following protocols are adapted from OECD guidelines and represent robust, validated methods for determining the aqueous solubility and LogP of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine.

Materials and Reagents
  • Test Compound: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, >98% purity.

  • Solvents: HPLC-grade water, n-octanol (pre-saturated with water), acetonitrile, and methanol.

  • Buffers: Phosphate buffered saline (PBS) at pH 7.4.

  • Apparatus: Analytical balance, orbital shaker with temperature control, temperature-controlled centrifuge, pH meter, HPLC system with UV detector, C18 reverse-phase HPLC column, volumetric flasks, pipettes, and syringe filters (0.22 µm).

  • LogP Standards: A set of well-characterized compounds with known LogP values spanning the expected range (e.g., Acetone, Anisole, Toluene, Naphthalene).

Protocol: Aqueous Solubility Determination (Adapted from OECD 105)

This protocol uses the shake-flask method, suitable for compounds with solubilities expected to be above 10 mg/L.[10][11][19]

  • Preliminary Test: To estimate the required amount of substance and equilibration time, add approximately 10 mg of the test compound to a 10 mL vial with 5 mL of water. Shake vigorously for 24 hours at 25°C. Visually inspect for undissolved particles. This helps ensure an excess of solid is used in the definitive test.

  • Sample Preparation: Accurately weigh an excess amount (e.g., 20 mg) of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine into three separate glass flasks.

  • Equilibration: Add 20 mL of purified water (or PBS pH 7.4 for physiological relevance) to each flask. Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate at a moderate speed for 48 hours to ensure equilibrium is reached. A second time point (e.g., 72 hours) is recommended to confirm that equilibrium has been achieved (i.e., the concentration does not increase with additional time).

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed for at least 24 hours in the temperature-controlled environment to permit sedimentation of undissolved material.

  • Sample Collection & Clarification: Carefully withdraw an aliquot from the clear supernatant of each flask. Immediately clarify the sample by centrifuging at high speed (e.g., 14,000 rpm for 20 minutes) or by passing it through a 0.22 µm syringe filter that has been validated for low compound binding.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified filtrate/supernatant using a validated analytical method, typically reverse-phase HPLC with UV detection. Prepare a standard curve using known concentrations of the test compound to ensure accurate quantification.

  • Calculation: The average concentration from the three replicate flasks is reported as the aqueous solubility in mg/L or µg/mL.

Protocol: LogP Determination (Adapted from OECD 117)

This protocol uses the reverse-phase HPLC method to estimate the n-octanol/water partition coefficient.[12][16][17]

  • System Preparation: Set up an HPLC system with a C18 column. The mobile phase should be a mixture of methanol or acetonitrile and water, run in isocratic mode (constant composition).[16]

  • Calibration Curve Generation:

    • Prepare stock solutions of at least five reference standards with known LogP values that bracket the expected LogP of the test compound.

    • Inject each standard individually onto the HPLC system and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0 .

    • Plot a calibration curve of log(k) versus the known LogP values of the standards. The resulting graph should be linear with a high correlation coefficient (r² > 0.98).

  • Test Compound Analysis:

    • Prepare a dilute solution of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine in the mobile phase.

    • Inject the test compound solution in duplicate and record the average retention time (tR).[17]

  • Calculation:

    • Calculate the capacity factor (k) for the test compound using its average retention time.

    • Using the linear regression equation from the calibration curve, interpolate the LogP of the test compound from its calculated log(k) value.[16][17]

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for determining both solubility and LogP.

G cluster_solubility Aqueous Solubility (OECD 105) cluster_logp LogP Determination (OECD 117) S1 1. Add excess compound to water (n=3) S2 2. Equilibrate (Shaker, 25°C, 48-72h) S1->S2 S3 3. Sedimentation (24h at 25°C) S2->S3 S4 4. Phase Separation (Centrifuge/Filter) S3->S4 S5 5. Quantify Supernatant (HPLC Analysis) S4->S5 end_sol Result: Solubility (mg/L) S5->end_sol L1 1. Prepare Calibration Standards (Known LogP Values) L2 2. Analyze Standards by HPLC (Measure Retention Time, tR) L1->L2 L3 3. Generate Calibration Curve (log(k) vs. LogP) L2->L3 L5 5. Interpolate LogP from Calibration Curve L3->L5 Use Equation L4 4. Analyze Test Compound (Measure Retention Time, tR) L4->L5 end_logp Result: LogP Value L5->end_logp start Test Compound: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine start->S1 start->L4

Caption: Workflow for experimental determination of solubility and LogP.

Data Analysis and Interpretation

Accurate data generation is only the first step; its interpretation within the context of drug discovery is what provides true value.

Hypothetical Data Summary

For the purpose of this guide, let's assume the following results were obtained for 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine.

ParameterMethodResultUnit
Aqueous Solubility Shake-Flask (OECD 105)45µg/mL
Lipophilicity (LogP) HPLC (OECD 117)3.2(unitless)
Interpreting the Results
  • Solubility (45 µg/mL): This value would classify the compound as "sparingly soluble" to "slightly soluble." While not highly soluble, this level may be sufficient for oral absorption, particularly for a potent compound where the required dose is low. However, it signals that formulation strategies, such as particle size reduction or the use of solubility enhancers, might be necessary to ensure consistent bioavailability.[5]

  • LogP (3.2): A LogP of 3.2 is firmly in the "drug-like" space. It suggests the compound is sufficiently lipophilic to readily cross cell membranes and biological barriers.[2] This value is well below the Lipinski guideline of <5, which is favorable for oral absorption.[13]

The Critical Solubility-Lipophilicity Balance

The hypothetical results (Solubility = 45 µg/mL, LogP = 3.2) illustrate the classic trade-off in drug design. The structural features that contribute to a favorable LogP (e.g., the trifluoromethylphenyl group) often simultaneously decrease aqueous solubility. The goal of medicinal chemistry is to find the optimal balance where a compound is soluble enough to get into solution but lipophilic enough to cross membranes and reach its target.

The relationship between these properties and their impact on a drug's ADME profile is visualized below.

G Solubility High Aqueous Solubility Absorption Good Oral Absorption Solubility->Absorption + Permeability Good Membrane Permeability Solubility->Permeability - (Inverse Relationship) Lipophilicity High Lipophilicity (High LogP) Lipophilicity->Permeability + Clearance Low Metabolic Clearance Lipophilicity->Clearance - (High LogP can increase metabolism) Toxicity Potential for Toxicity Lipophilicity->Toxicity + (e.g., hERG) Distribution Broad Tissue Distribution Lipophilicity->Distribution + Permeability->Absorption +

Caption: Interplay of solubility, lipophilicity, and ADME properties.

This diagram illustrates that while high lipophilicity promotes permeability and distribution, it can also lead to increased metabolic clearance and potential toxicity. Conversely, high solubility aids absorption but can hinder membrane crossing. The optimal candidate resides in a balanced "sweet spot."

Conclusion

The experimental determination of aqueous solubility and lipophilicity represents a foundational pillar in the preclinical characterization of any new chemical entity. For 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, obtaining these values through standardized, robust methods like the OECD 105 shake-flask and OECD 117 HPLC protocols is essential. The resulting data provides invaluable, early-stage insights into the compound's potential for oral bioavailability and its likely ADME profile. By grounding drug discovery programs in high-quality physicochemical data, researchers can make more informed decisions, optimize molecular design, and ultimately increase the probability of developing a safe and effective therapeutic.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. Retrieved from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Pradhan, A., et al. (2021, September 15). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. Retrieved from [Link]

  • Dejanović, J., & Stankov, S. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Retrieved from [Link]

  • P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]

  • Pollastri, M. P. (2010, June 15). Overview on the Rule of Five. PubMed. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • Drug Design. (2004, April 15). ADME Properties - Pharmacokinetics. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, November 25). ADME Properties. Retrieved from [Link]

  • MedChemica. (2023, April 5). Beyond Rule Of Five - A MedChemica Review. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. Retrieved from [Link]

  • Davis, A. M., & O'Donovan, A. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Wilson, Z. E., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2012, August 3). 40 CFR 799.6784 -- TSCA water solubility: Column elution method. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Investigating Molecular Targets for 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Executive Summary This guide provides a comprehensive framework for the identification and validation of potential molecular targets for the novel compound, 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine. This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the identification and validation of potential molecular targets for the novel compound, 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine. This molecule incorporates two key structural motifs of high interest in medicinal chemistry: a pyrrolidine ring, prevalent in central nervous system (CNS) active agents, and a 2-fluoro-6-(trifluoromethyl)phenyl group, which can confer desirable pharmacokinetic properties such as enhanced metabolic stability and target affinity.[1][2] This document outlines a multi-pronged strategy, beginning with robust computational prediction to generate initial hypotheses, followed by hypothesis-driven experimental exploration based on structural analogy to known drugs and bioactive molecules. We present detailed, self-validating protocols for target binding and functional activity assays, focusing on three primary target classes: neurological receptors, metabolic enzymes, and protein kinases. The overarching goal is to provide researchers and drug development professionals with a logical, efficient, and technically sound workflow to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction to the Investigational Compound

Chemical Structure: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

The compound's structure is notable for its two core components:

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a common scaffold in a multitude of natural products and synthetic drugs.[3] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility.[1] Critically, the pyrrolidine motif is a well-established pharmacophore for CNS targets, found in drugs like Levetiracetam (an antiepileptic) and various modulators of serotonergic and nicotinic receptors.[4][5]

  • The 2-Fluoro-6-(trifluoromethyl)phenyl Group: The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design.[6] It is known to enhance lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[2] Furthermore, the strong electron-withdrawing nature of the -CF3 group can increase metabolic stability by blocking potential sites of oxidation and can significantly influence binding affinity to target proteins.[7][8] The ortho-fluoro substitution further modulates the electronic properties of the phenyl ring.

The combination of these two moieties suggests a high probability of biological activity, potentially within the CNS or as an inhibitor of specific enzymes. This guide provides the strategic framework to explore these possibilities.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial step in any target deconvolution effort should be a comprehensive computational analysis to generate a tractable list of high-probability targets. This approach saves significant time and resources by focusing experimental work on the most likely candidates.

Recommended Computational Methodologies

A multi-algorithmic approach is recommended to increase the predictive power and reduce the likelihood of method-specific bias.

  • Ligand-Based Similarity Searching: Compare the 2D and 3D structure of the query compound against extensive databases of molecules with known biological activities (e.g., ChEMBL, PubChem). Algorithms based on Tanimoto similarity using molecular fingerprints (e.g., ECFP4, MACCS keys) can identify compounds with similar structures and, by inference, potentially similar targets.[9]

  • Pharmacophore Modeling: Abstract the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the query molecule to build a 3D pharmacophore model. This model can then be used to screen libraries of known protein structures to identify those with binding pockets that can accommodate the pharmacophore.

  • Machine Learning & AI Models: Utilize pre-trained machine learning models that have learned complex structure-activity relationships from vast datasets.[10] These models can predict a spectrum of potential on-target and off-target interactions, providing a polypharmacology profile that can anticipate potential efficacy and safety issues.[11][12]

  • Reverse/Inverse Docking: Dock the query molecule against a large library of protein crystal structures representing the druggable proteome. This structure-based approach calculates binding energies to rank potential protein targets based on the predicted stability of the ligand-protein complex.[13]

In Silico Prediction Workflow

G cluster_input Input cluster_methods Computational Methods cluster_output Output & Analysis mol Compound Structure (SMILES/SDF) sim 2D/3D Similarity Search mol->sim Query pharm Pharmacophore Screening mol->pharm Query ml Machine Learning (Polypharmacology) mol->ml Query dock Inverse Docking (Structure-Based) mol->dock Query hits Generate Ranked Target List sim->hits pharm->hits ml->hits dock->hits filter Filter & Prioritize (Score, Relevance, Novelty) hits->filter hypothesis Formulate Testable Hypotheses filter->hypothesis

Caption: Workflow for in silico prediction of molecular targets.

Predicted Target Profile (Illustrative)

The output of the in silico workflow should be summarized in a clear, actionable table.

Target IDTarget ClassPrediction Method(s)Confidence ScoreRationale / Notes
P36544 (SV2A) NeurologicalSimilarity, Pharmacophore0.85High structural similarity to Levetiracetam analogues.[4]
P28223 (5-HT2A) NeurologicalSimilarity, ML0.78Pyrrolidine-indole derivatives are known 5-HT2A modulators.[14]
Q02140 (DHODH) EnzymeSimilarity (3D)0.75Strong structural overlap with Tetflupyrolimet, a known DHODH inhibitor.[15]
P06493 (EGFR) KinaseInverse Docking, ML0.65Trifluoromethylphenyl moiety is common in kinase inhibitors.
P00533 (SRC) KinaseInverse Docking, ML0.62Predicted interaction with hydrophobic pocket.

Phase II: Hypothesis-Driven Experimental Validation

Based on the computational analysis and the known pharmacology of the core scaffolds, we propose three primary avenues for experimental investigation.

Hypothesis A: Neurological Receptor Modulation
  • Rationale: The pyrrolidine scaffold is a privileged structure for CNS targets.[5] Analogs like Levetiracetam bind to the Synaptic Vesicle Glycoprotein 2A (SV2A), modulating neurotransmitter release.[4] Other pyrrolidine derivatives act as potent modulators of serotonin (5-HT) receptors, which are critical targets for treating psychiatric disorders.[14][16]

  • Primary Targets: SV2A, 5-HT Receptor family (with emphasis on 5-HT2A).

  • Objective: To determine if the compound directly binds to and displaces a known radioligand from the SV2A receptor.

  • Materials:

    • HEK293 cell membranes expressing human SV2A.

    • Radioligand: [³H]-Levetiracetam.

    • Non-specific binding control: Levetiracetam (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 11-point, 3-fold serial dilution (e.g., 100 µM to 1.7 nM).

  • Procedure:

    • In a 96-well plate, combine 50 µL of assay buffer, 25 µL of [³H]-Levetiracetam (at K_d concentration), and 25 µL of test compound dilution (or vehicle/control).

    • Add 100 µL of resuspended SV2A membranes (10-20 µg protein/well).

    • Incubate for 60 minutes at 4°C with gentle agitation.

    • Harvest the reaction onto a GF/B filter plate using a cell harvester, washing 3x with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to controls and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i (inhibition constant) can be calculated using the Cheng-Prusoff equation.

  • Objective: To determine if compound binding to the G_q-coupled 5-HT2A receptor results in agonist or antagonist activity by measuring downstream intracellular calcium mobilization.

  • Materials:

    • CHO or HEK293 cells stably expressing human 5-HT2A.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist control: Serotonin (5-HT).

    • Antagonist control: Ketanserin.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 60 min at 37°C).

    • Wash cells with assay buffer.

    • For Agonist Mode: Add serial dilutions of the test compound and measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation).

    • For Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes, then add an EC₈₀ concentration of the agonist (5-HT) and measure fluorescence.

  • Data Analysis: Plot the change in relative fluorescence units (RFU) against compound concentration. For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀.

Hypothesis B: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
  • Rationale: The compound shares significant structural features with the herbicide Tetflupyrolimet, a known inhibitor of DHODH.[15][17] DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells, making it a validated target in oncology and autoimmune disease.[15]

  • Primary Target: Human Dihydroorotate Dehydrogenase (DHODH).

DHODH_Pathway carbamoyl_p Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_p->dihydroorotate Multiple Steps aspartate Aspartate aspartate->dihydroorotate Multiple Steps dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump ... dna_rna DNA/RNA Synthesis ump->dna_rna dhodh->orotate Inhibited by Compound?

Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH.

  • Objective: To directly measure the inhibition of recombinant human DHODH activity.

  • Principle: The assay monitors the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

  • Materials:

    • Recombinant human DHODH.

    • Substrate: Dihydroorotate (DHO).

    • Electron Acceptor: Coenzyme Q10 and DCIP.

    • Positive Control Inhibitor: Brequinar or Leflunomide.

    • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0.

  • Procedure:

    • To a 96-well plate, add assay buffer, DHODH enzyme, and serial dilutions of the test compound. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of DHO and DCIP/CoQ10.

    • Immediately measure the absorbance at 600 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (V_max) from the linear portion of the kinetic read. Plot percent inhibition against compound concentration to determine the IC₅₀.

Hypothesis C: Kinase Inhibition
  • Rationale: The trifluoromethylphenyl moiety is a hallmark of many type I and type II kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP binding site.[18] Given the central role of kinases in disease, a broad screening approach is warranted.

  • Primary Target: A broad panel of human kinases.

  • Objective: To identify potential kinase targets by screening the compound against a large, representative panel of the human kinome at a single high concentration.

  • Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO) (e.g., Eurofins DiscoverX, Reaction Biology). The most common format is a competition binding assay (e.g., KINOMEscan™) which measures the ability of a test compound to displace a proprietary ligand from the kinase active site.

  • Procedure:

    • Provide the compound to the CRO.

    • Specify the screening concentration (typically 1 µM or 10 µM).

    • The CRO will perform the screen against their kinase panel (e.g., 468 kinases).

  • Data Analysis: Results are typically provided as "% Inhibition" or "% of Control". Hits are defined as kinases inhibited above a certain threshold (e.g., >90% inhibition). These primary hits must then be validated with dose-response assays to determine K_d or IC₅₀ values.

Integrated Experimental Workflow for Target Validation

A logical, tiered approach is essential for efficiently moving from initial hits to validated targets.

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Hit Confirmation & Potency cluster_tertiary Tier 3: Cellular & Mechanistic Validation start In Silico Predictions & Hypothesis Generation binding Binding Assays (Radioligand, Competition) start->binding enzyme Biochemical Assays (Enzyme Inhibition) start->enzyme kinase_panel Kinase Panel Screen (@ 1-10 µM) start->kinase_panel dose_response Dose-Response Assays (IC50 / EC50 / Kd) binding->dose_response Primary Hits enzyme->dose_response Primary Hits kinase_panel->dose_response Primary Hits functional Orthogonal Functional Assay (e.g., Calcium Flux, BRET) dose_response->functional cell_target Target Engagement Assay (e.g., CETSA, NanoBRET) functional->cell_target Confirmed Hits cell_pheno Phenotypic Assay (Proliferation, Signaling) cell_target->cell_pheno end Validated Target(s) for In Vivo Studies cell_pheno->end

Caption: Integrated workflow for molecular target validation.

Summary and Future Directions

This guide presents a systematic and robust strategy for elucidating the molecular targets of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine. By integrating modern computational prediction with classic, hypothesis-driven pharmacology, researchers can efficiently navigate the complex process of target identification. The primary hypothesized target classes—neurological receptors (SV2A, 5-HTRs), metabolic enzymes (DHODH), and protein kinases—are all therapeutically relevant and supported by the compound's structural features.

Successful validation of a target in cellular models, as outlined in Tier 3 of the workflow, should be followed by more advanced studies. Future directions would include selectivity profiling against closely related targets, ADME/Tox profiling to assess drug-like properties, and ultimately, the design and execution of in vivo animal models of disease to establish a clear link between target engagement and therapeutic efficacy.

References

  • ResearchGate. (2025). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.
  • PMC. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • ACS Publications. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ScienceDaily. (2010). Chemists find an easier way to synthesize new drug candidates; New method could have a big impact on pharmaceutical business.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Wikipedia. (n.d.). Tetflupyrolimet.
  • PMC. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • SpringerLink. (2021). Computational prediction of frequent hitters in target-based and cell-based assays.
  • University of Hertfordshire. (2026). Tetflupyrolimet - AERU.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2021). Computational Determination of Potential Multiprotein Targeting Natural Compounds for Rational Drug Design Against SARS-COV-2.
  • Frontiers. (2015). Computational polypharmacology comes of age.
  • F1000Research. (n.d.). a compendium of fingerprint-based ADMET prediction models.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Protocols & Analytical Methods

Method

Applications of fluorinated pyrrolidines in agrochemical synthesis

Application Note: Strategic Incorporation of Fluorinated Pyrrolidines in Agrochemical Synthesis Executive Summary The pyrrolidine scaffold is a privileged structure in modern agrochemistry, serving as a core moiety in Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fluorinated Pyrrolidines in Agrochemical Synthesis

Executive Summary

The pyrrolidine scaffold is a privileged structure in modern agrochemistry, serving as a core moiety in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides, SDHI fungicides, and next-generation insecticides. However, native pyrrolidine rings often suffer from rapid oxidative metabolism and suboptimal lipophilicity.

This guide details the application of fluorinated pyrrolidines to overcome these liabilities. By exploiting the gauche effect for conformational locking and the high C–F bond strength for metabolic blocking, researchers can significantly enhance potency and field persistence. This document provides validated protocols for both de novo synthesis and late-stage functionalization, emphasizing safety and stereochemical integrity.

The Fluorine Effect: Mechanistic Grounding

Metabolic Blockade & Bioisosterism

The substitution of hydrogen (Van der Waals radius


 Å) with fluorine (

Å) is a classic bioisosteric replacement. In agrochemicals, the primary driver is the prevention of oxidative degradation by cytochrome P450 enzymes.
  • Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the typically labile C3/C4 positions of the pyrrolidine ring resistant to hydroxylation.

  • Result: Extended half-life (

    
    ) in soil and plant metabolic systems, allowing for lower application rates.
    
Conformational Control (The Gauche Effect)

Unlike steric bulk which might hinder binding, fluorine introduces a stereoelectronic "lock." Due to the


 hyperconjugation, the C–F bond prefers to be gauche (synclinal) to the vicinal C–N bond.
  • 4-Fluoropyrrolidine: Dictates the ring pucker.[1][2] A (4R)-fluorine substituent typically enforces a

    
    -exo pucker, while (4S) enforces 
    
    
    
    -endo.
  • Impact: This pre-organizes the inhibitor into its bioactive conformation, reducing the entropic penalty of binding to the target enzyme (e.g., PPO or SDH).

Figure 1: Stereoelectronic Control Mechanism

GaucheEffect cluster_conf The Gauche Effect Substrate Native Pyrrolidine (Flexible Pucker) Fluorination Stereoselective Fluorination (C3/C4) Substrate->Fluorination Hyperconj σ(C-H) → σ*(C-F) Hyperconjugation Fluorination->Hyperconj Lock Conformational Lock (Exo/Endo Preference) Hyperconj->Lock Minimizes Energy Binding Target Enzyme Binding Pocket Lock->Binding Reduced Entropic Cost Potency Increased Potency (Lower IC50) Binding->Potency

Caption: The introduction of fluorine induces a specific ring pucker via the gauche effect, pre-organizing the molecule for optimal target binding.

Validated Synthetic Protocols

Protocol A: Late-Stage Deoxofluorination via XtalFluor-E®

Best for: Converting hydroxy-pyrrolidine intermediates into fluorinated analogs during lead optimization.

Why XtalFluor-E? Unlike DAST (Diethylaminosulfur trifluoride), XtalFluor-E is a crystalline salt that does not release free HF until the promoter is added, possesses higher thermal stability, and generates fewer elimination by-products (alkenes).[3][4]

Reagents:

  • Substrate: N-protected 3-hydroxy-pyrrolidine (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter:

    
     (1.5 equiv) or DBU (for acid-sensitive substrates)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the N-protected substrate in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Reagent Addition: Add XtalFluor-E (solid) in one portion.

  • Activation: Add the promoter (

    
    ) dropwise. Note: Fuming may occur.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 4 hours. Monitor via TLC (stain with KMnO4) or 19F NMR  (look for disappearance of reagent signal at 
    
    
    
    ppm).
  • Quench: CRITICAL SAFETY STEP. Quench by pouring the mixture into saturated aqueous

    
    . Stir vigorously for 15 minutes to neutralize any generated HF.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Figure 2: XtalFluor-E Workflow

XtalFluor Start Start: N-Boc-3-OH-Pyrrolidine Reagent Add XtalFluor-E + Et3N-3HF (-78°C, DCM) Start->Reagent Intermediate Activated Alkoxy-Aminosulfur Intermediate Reagent->Intermediate Substitution Nucleophilic Fluorination (Inversion of Configuration) Intermediate->Substitution SN2 Mechanism Quench Quench: Sat. NaHCO3 (Neutralize HF) Substitution->Quench Product Product: N-Boc-3-F-Pyrrolidine Quench->Product

Caption: Workflow for nucleophilic fluorination with inversion of configuration (SN2).

Protocol B: De Novo Synthesis via [3+2] Cycloaddition

Best for: Constructing complex, highly substituted fluoropyrrolidines (e.g., 3,3-difluoro analogs) from acyclic precursors.

Reagents:

  • Dipolarophile: Ethyl 2,2-difluoroacrylate (or trifluoroethyl acrylate).

  • Dipole Precursor: Glycine imine ester.

  • Catalyst:

    
     (3 mol%) + Chiral Phosphine Ligand (3.3 mol%).
    
  • Base:

    
     or 
    
    
    
    .

Methodology:

  • Catalyst Formation: Stir metal salt and ligand in Toluene for 30 mins to form the active complex.

  • Cycloaddition: Add the glycine imine and the fluorinated acrylate.

  • Stir: Maintain at

    
     to RT for 12–24 hours.
    
  • Purification: Filter through a Celite pad and purify via flash chromatography.

  • Result: This yields the pyrrolidine ring with fluorine substituents already installed, often with high diastereoselectivity (endo/exo ratio > 20:1).

Case Study: Optimization of a PPO Inhibitor

Scenario: A lead herbicide candidate (Compound A) containing a native pyrrolidine ring shows excellent inhibition of PPO (Protoporphyrinogen Oxidase) but suffers from poor soil half-life (


 days).

Optimization Strategy: Analogues were synthesized replacing the C3-hydrogen with Fluorine (Compound B) and a gem-difluoro group (Compound C).

Table 1: Comparative Data of Pyrrolidine Analogs

CompoundSubstitution (C3)PPO IC50 (nM)LogPSoil DT50 (days)Notes
A (Lead) -H, -H452.12.0Rapid metabolic degradation.
B -F, -H (R-isomer)122.414.53.7x Potency increase. Gauche effect locks active conformation.
C -F, -F1802.945.0Steric clash with active site reduces potency despite high stability.

Analysis: Compound B represents the optimal balance. The single fluorine atom improved lipophilicity (LogP 2.1


 2.4), enhancing leaf cuticle penetration. Crucially, the 

increased 7-fold due to metabolic blocking at the C3 position. The potency increase suggests the fluorine-induced ring pucker matched the enzyme's binding pocket better than the flexible native ring.

Quality Control & Characterization

When handling fluorinated pyrrolidines, standard 1H NMR is often complex due to H-F coupling (


 Hz, 

Hz).

Protocol:

  • 19F NMR: Always run proton-decoupled 19F NMR.

    • Monofluorinated pyrrolidines: Signal typically appears around

      
       to 
      
      
      
      ppm.
    • Gem-difluorinated: AB quartet pattern around

      
       to 
      
      
      
      ppm.
  • Mass Spectrometry: Fluorine provides no specific isotope pattern (unlike Cl/Br), but the mass shift of M+18 (H

    
     F) is diagnostic.
    
  • Storage: Store free-base fluoropyrrolidines at

    
     under Argon. The inductive effect of fluorine lowers the pKa of the amine, making it less nucleophilic but potentially more prone to polymerization if unhindered.
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Behrjoo, C., et al. (2010). XtalFluor-E and XtalFluor-M: Safer alternatives to DAST and Deoxo-Fluor for the deoxofluorination of alcohols and carbonyls.[3][4][5] Journal of Organic Chemistry. Link

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide development. Journal of Fluorine Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Organic & Biomolecular Chemistry. Link

Sources

Application

Application Notes and Protocols: Leveraging 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine for the Synthesis of Novel Enzyme Inhibitors

Abstract The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to modulate physicochemical and pharmacological properties such as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth exploration of the utility of 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine as a versatile building block in the synthesis of potent and selective enzyme inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and outline methods for the characterization and application of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of chemical tools for targeted therapeutic design.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for the exploration of pharmacophore space.[4][5] When combined with a substituted phenyl ring, it forms the basis for a multitude of biologically active compounds.[6] The specific starting material, 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, offers the distinct advantages conferred by its fluorine and trifluoromethyl substituents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can influence electronic properties and serve as a handle for further chemical modification.[1][3]

This guide will use the synthesis of Tissue Factor/Factor VIIa (TF-FVIIa) complex inhibitors as a primary example to illustrate the practical application of this building block.[6][7] TF-FVIIa is a serine protease that plays a critical role in the initiation of the extrinsic coagulation cascade, making it a key target for the development of novel anticoagulants.[6]

Rationale for Use: The Trifecta of Pyrrolidine, Fluoro, and Trifluoromethyl Groups

The selection of 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine as a synthetic precursor is a deliberate choice rooted in established medicinal chemistry principles:

  • The Pyrrolidine Core: This saturated heterocycle provides a rigid, three-dimensional framework that can be functionalized to present substituents in specific spatial orientations, crucial for precise interaction with enzyme active sites.[4][5]

  • The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group offers several benefits:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.[1]

    • Increased Lipophilicity: The -CF3 group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[1]

    • Enhanced Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with enzyme targets.[1]

  • The Fluoro (-F) Substituent: The presence of a fluorine atom provides:

    • Modulation of pKa: Fluorine's electronegativity can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing binding interactions.

    • A Handle for Further Synthesis: The fluorine atom can be a site for nucleophilic aromatic substitution, although this is less common than its use for property modulation. More significantly, its presence on the aromatic ring directs the regioselectivity of further substitutions.

The combination of these three features in a single, readily available starting material makes 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine an attractive scaffold for the rapid generation of diverse libraries of potential enzyme inhibitors.

General Synthetic Strategies

The synthesis of enzyme inhibitors from 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the introduction of additional functional groups and pharmacophores to create a molecule that can effectively bind to the target enzyme's active site. A common strategy involves a multi-step synthesis that builds upon the core scaffold.

A generalized workflow for the synthesis of a phenylpyrrolidine-based inhibitor is depicted below:

G A 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine (Starting Material) B Functionalization of the Pyrrolidine Ring (e.g., introduction of an acid group) A->B Chemical Modification C Coupling Reaction (e.g., amide bond formation) B->C Activation & Coupling E Final Inhibitor C->E Synthesis Completion D Introduction of a Recognition Moiety (e.g., Phenylglycinamide derivative) D->C Coupling Partner

Caption: Generalized workflow for synthesizing enzyme inhibitors.

Detailed Protocol: Synthesis of a Phenylpyrrolidine Phenylglycinamide-Based TF-FVIIa Inhibitor

This protocol is based on the synthesis of potent and selective TF-FVIIa inhibitors and serves as a practical example of how to utilize the title compound.[6][7]

Materials and Reagents
  • 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc2O)

  • n-Butyllithium (n-BuLi)

  • Dry ice (solid CO2)

  • (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethanoic acid

  • Substituted benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents (THF, DMF, DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Synthesis

Step 1: Boc Protection of the Pyrrolidine Nitrogen

  • Dissolve 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine in anhydrous Dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo and purify by column chromatography to yield the Boc-protected intermediate.

Step 2: Introduction of a Carboxylic Acid Group

  • Dissolve the Boc-protected intermediate in anhydrous Tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-Butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.

  • Add crushed dry ice (solid CO2) to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., Ethyl Acetate).

  • Acidify the aqueous layer with 1M HCl and extract again with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative.

Step 3: Amide Coupling with a Phenylglycinamide Moiety

  • In a round-bottom flask, dissolve the carboxylic acid derivative from Step 2, (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethanoic acid, and a substituted benzylamine in anhydrous Dimethylformamide (DMF).

  • Add HATU and DIPEA to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Deprotection of the Boc Group

  • Dissolve the coupled product from Step 3 in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

  • Purify the final inhibitor by preparative HPLC.

G A Start: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine B Step 1: Boc Protection (Boc2O, DMAP, DCM) A->B C Step 2: Carboxylation (n-BuLi, CO2, THF) B->C D Step 3: Amide Coupling (Phenylglycinamide derivative, HATU, DIPEA, DMF) C->D E Step 4: Boc Deprotection (TFA, DCM) D->E F End: Final Inhibitor E->F

Caption: Synthetic workflow for a TF-FVIIa inhibitor.

Characterization of the Synthesized Inhibitor

To confirm the identity and purity of the synthesized inhibitor, a comprehensive characterization is essential.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the protons and carbons of the final molecule, confirming the desired structure.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the inhibitor.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity (>95%).

Application in Enzyme Inhibition Assays

Once the inhibitor is synthesized and characterized, its biological activity can be assessed using appropriate enzyme inhibition assays.

General Protocol for an In Vitro Enzyme Inhibition Assay
  • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

  • Serially dilute the inhibitor stock solution to create a range of concentrations.

  • In a microplate, add the target enzyme (e.g., TF-FVIIa) and the inhibitor at various concentrations.

  • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

  • Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., the Morrison equation) to determine the IC50 value.

Conclusion

1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine serves as a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The strategic combination of the pyrrolidine scaffold with fluoro and trifluoromethyl substituents provides a robust platform for developing drug candidates with improved pharmacological properties. The detailed protocols and strategies outlined in this guide are intended to empower researchers to explore the potential of this building block in their own drug discovery endeavors.

References

  • Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Organic Chemistry. [Link]

  • Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 M pro. Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 M. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. Applied Sciences. [Link]

  • Discovery of putative inhibitors against main drivers of SARS-CoV-2 infection: Insight from quantum mechanical evaluation and molecular modeling. Frontiers in Chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. AIR Unimi. [Link]

  • Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors. PubMed. [Link]

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Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Derivatives

Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery The pyrrolidine scaffold is a privileged structural motif frequently encountered in a vast array of natural products, pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery

The pyrrolidine scaffold is a privileged structural motif frequently encountered in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Over half of all small-molecule drugs contain a nitrogen heterocycle, with pyrrolidines being a prominent member of this class.[1] Their rigid, five-membered ring structure provides a well-defined three-dimensional arrangement for appended functional groups, making them ideal for precise molecular recognition of biological targets.

The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and electronic character, often leading to improved pharmacokinetic profiles.[5]

The convergence of the chiral pyrrolidine core with the 2-fluoro-6-(trifluoromethyl)phenyl N-aryl substituent presents a compelling scaffold for the development of novel therapeutics. This substitution pattern introduces both steric hindrance and strong electronic withdrawing effects, which can be exploited to fine-tune the pharmacological properties of a drug candidate. This guide provides a comprehensive overview of robust and stereoselective methods for the synthesis of these valuable chiral building blocks, with a focus on practical applications for researchers in drug development.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine derivatives can be broadly approached through two main strategies:

  • Construction of the chiral pyrrolidine ring followed by N-arylation: This convergent approach allows for the independent synthesis and optimization of the chiral pyrrolidine core and the arylation reaction.

  • Direct asymmetric cycloaddition reactions: This method constructs the pyrrolidine ring and introduces the N-aryl group in a single, often highly stereocontrolled, step.

This guide will detail protocols for both approaches, highlighting the rationale behind the selection of catalysts and reaction conditions.

Method 1: Organocatalytic Asymmetric [3+2] Cycloaddition

This method provides a direct and highly efficient route to functionalized pyrrolidines bearing the desired N-aryl group. The reaction proceeds via a domino Michael/Mannich sequence, catalyzed by a chiral secondary amine.[6]

Causality Behind Experimental Choices
  • Catalyst: A chiral diarylprolinol silyl ether is employed as the organocatalyst. The bulky silyl ether group and the diaryl substituents create a well-defined chiral pocket that effectively shields one face of the intermediate enamine, directing the incoming electrophile to the opposite face and thus controlling the stereochemical outcome.[7]

  • Substrates: An α,β-unsaturated aldehyde serves as the two-carbon component, while an azomethine ylide precursor, generated in situ from an imine derived from 2-fluoro-6-(trifluoromethyl)aniline, acts as the three-atom component.

  • Solvent: A non-polar solvent such as toluene is typically used to minimize background reactions and enhance the stereoselectivity by promoting a more organized transition state.

Experimental Workflow: Organocatalytic [3+2] Cycloaddition

workflow1 reagents 1. (E)-Cinnamaldehyde 2. N-(methoxymethyl)-N-(trimethylsilylmethyl)-2-fluoro-6-(trifluoromethyl)aniline 3. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst) 4. Trifluoroacetic acid (TFA) reaction Reaction Vessel (Toluene, 0 °C to rt, 24 h) reagents->reaction Add reagents workup Quench (sat. NaHCO₃) Extract (EtOAc) Dry (Na₂SO₄) reaction->workup Reaction completion purification Column Chromatography (Silica gel, Hexanes/EtOAc) workup->purification product Chiral 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine derivative purification->product

Caption: Workflow for the organocatalytic asymmetric [3+2] cycloaddition.

Detailed Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition
  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral diarylprolinol silyl ether catalyst (10 mol%).

  • Addition of Reagents: Dissolve the catalyst in anhydrous toluene. Cool the solution to 0 °C and add (E)-cinnamaldehyde (1.0 equiv.). Stir for 10 minutes.

  • Initiation of the Reaction: Add the N-(methoxymethyl)-N-(trimethylsilylmethyl)-2-fluoro-6-(trifluoromethyl)aniline (1.2 equiv.) and trifluoroacetic acid (10 mol%) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired chiral pyrrolidine derivative.

Expected Outcomes
Catalyst Loading (mol%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
10>95:5>98%85-95[6]
5>90:10>95%80-90[6]

Method 2: Palladium-Catalyzed Asymmetric α-Arylation of N-Boc-Pyrrolidine

This strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine, followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide. This method is particularly useful for accessing 2-aryl pyrrolidine derivatives.[8][9]

Causality Behind Experimental Choices
  • Deprotonation: The use of s-butyllithium in the presence of the chiral ligand (-)-sparteine facilitates the enantioselective removal of a proton from the α-position of N-Boc-pyrrolidine.[9] The resulting lithiated intermediate is configurationally stable at low temperatures.

  • Transmetalation: Transmetalation of the lithiated species with zinc chloride generates a more stable and less reactive organozinc reagent. This step is crucial for preventing racemization and for the subsequent palladium-catalyzed coupling.[8]

  • Palladium Catalyst and Ligand: A palladium(II) acetate precatalyst in combination with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (as its HBF₄ salt) is effective for this type of cross-coupling.[9] The bulky ligand promotes the reductive elimination step and prevents β-hydride elimination.

  • Aryl Halide: 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene is a suitable coupling partner for this reaction. Aryl bromides generally offer a good balance of reactivity and stability.

Reaction Mechanism: Asymmetric α-Arylation

mechanism2 cluster_deprotonation Enantioselective Deprotonation cluster_transmetalation Transmetalation cluster_pd_cycle Pd Catalytic Cycle NBocPyrrolidine N-Boc-Pyrrolidine Lithiation s-BuLi / (-)-sparteine NBocPyrrolidine->Lithiation ChiralLithium Chiral Lithiated Pyrrolidine Lithiation->ChiralLithium Transmetalation ZnCl₂ ChiralLithium->Transmetalation ChiralZinc Chiral Organozinc Reagent Transmetalation->ChiralZinc Transmetalation_Pd Transmetalation ChiralZinc->Transmetalation_Pd Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII PdII->Transmetalation_Pd PdII_Pyr Ar-Pd(II)-Pyr(L₂) Transmetalation_Pd->PdII_Pyr RedElim Reductive Elimination PdII_Pyr->RedElim RedElim->Pd0 Catalyst Regeneration Product Chiral 2-Aryl-N-Boc-Pyrrolidine RedElim->Product

Caption: Key steps in the palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine.

Detailed Protocol: Palladium-Catalyzed Asymmetric α-Arylation
  • Preparation of the Organolithium Species: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C, add s-butyllithium (1.1 equiv.) dropwise. Stir the solution for 15 minutes. Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in diethyl ether dropwise, and stir for 3 hours at -78 °C.

  • Transmetalation: Add a solution of anhydrous zinc chloride (1.2 equiv.) in THF to the reaction mixture and allow it to warm to room temperature over 1 hour.

  • Preparation of the Catalyst: In a separate flask, add palladium(II) acetate (5 mol%) and tri-tert-butylphosphine-HBF₄ (10 mol%). Purge with an inert gas.

  • Cross-Coupling Reaction: Add the solution of the organozinc reagent to the catalyst mixture via cannula. Then, add a solution of 1-bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 equiv.) in THF.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor by TLC or LC-MS. After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.

Representative Data for α-Arylation of N-Boc-Pyrrolidine
Aryl HalideLigandEnantiomeric Excess (ee)Yield (%)Reference
4-Bromotoluenet-Bu₃P-HBF₄96%85[9]
3-Bromoanisolet-Bu₃P-HBF₄95%82[9]
2-Bromonaphthalenet-Bu₃P-HBF₄96%78[8]

Conclusion

The asymmetric synthesis of chiral 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine derivatives represents a significant endeavor in the pursuit of novel therapeutic agents. The organocatalytic [3+2] cycloaddition and the palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine are two powerful and complementary strategies for accessing these valuable compounds with high levels of stereocontrol. The choice of method will depend on the desired substitution pattern on the pyrrolidine ring and the availability of starting materials. The protocols and insights provided in this guide are intended to empower researchers and scientists in drug development to efficiently synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available at: [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. ResearchGate. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ResearchGate. Available at: [Link]

  • Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles. PMC. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]

  • Tetflupyrolimet. AERU - University of Hertfordshire. Available at: [Link]

  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. PubMed. Available at: [Link]

  • Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. Available at: [Link]

  • Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. ResearchGate. Available at: [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Enantioselective, Palladium-Catalyzed A-Arylation of N-Boc-Pyrrolidine. Amanote Research. Available at: [Link]

  • Copper(i)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. Available at: [Link]

  • A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ResearchGate. Available at: [Link]

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Application

Detailed Application Notes and Protocols for the Quantification of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 1-(2-Fluoro-6-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, a novel fluorinated phenylpyrrolidine derivative. Given the growing importance of fluorinated compounds in the pharmaceutical and agrochemical industries, robust and reliable analytical methods are crucial for research, development, and quality control.[1][2] This document outlines three validated analytical approaches: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Each protocol is presented with detailed step-by-step instructions, including sample preparation, instrument parameters, and data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately quantify this compound in various matrices.

Compound Properties

1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring linked to a fluorinated phenyl group. Its physicochemical properties are essential for developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₁₁F₄NCalculated
Molecular Weight 233.21 g/mol Calculated
LogP (estimated) ~3.0Analog Comparison[3][4]
pKa (estimated) ~11 (conjugate acid)Analog Comparison[5]
Appearance Off-white to pink solid (for similar compounds)[6]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Low solubility in water is predicted.[6]

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation. This guide details three distinct, yet complementary, analytical approaches for the quantification of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine.

High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace levels of organic molecules in complex matrices due to its exceptional sensitivity and selectivity.[4][5][6][7] The method described here is designed for high-throughput analysis and is suitable for various sample matrices, such as plasma, urine, or environmental samples.

The high sensitivity of LC-MS/MS allows for the detection and quantification of the analyte at very low concentrations, which is often a requirement in pharmacokinetic, toxicokinetic, and environmental monitoring studies.[8] The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix interferences.[3]

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Water) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine by LC-MS/MS.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the sample (e.g., plasma, pre-filtered water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, and re-equilibrate for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Hypothetical) Precursor Ion (Q1): 234.1 m/z, Product Ion (Q3): 162.1 m/z (quantifier), 114.1 m/z (qualifier)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms
Robust Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10][11] Given the predicted properties of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, it is expected to be amenable to GC-MS analysis.

GC-MS offers excellent chromatographic resolution and is a highly robust and reliable technique.[12] It is particularly useful for samples with complex matrices where good separation is crucial. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Soil, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (LLE) with Organic Solvent Spike->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Concentration of Extract Drying->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine by GC-MS.

Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Homogenization: Homogenize 1 g of a solid sample (e.g., soil, tissue) with 5 mL of water. For liquid samples, use 1 mL directly.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Drying: Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Hypothetical) m/z 233 (Molecular Ion), 214, 162
Accessible Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective analytical technique suitable for the quantification of compounds with a UV chromophore. The aromatic ring in 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine allows for sensitive UV detection.

This method is ideal for routine analysis in laboratories where a mass spectrometer is not available. It provides good quantitative performance for moderately concentrated samples and is less complex to operate and maintain compared to MS-based methods.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (e.g., Formulation, Reaction Mixture) Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration through 0.45 µm filter Dilution->Filtration Injection Injection into HPLC-UV Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine by HPLC-UV.

Sample Preparation

  • Dilution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detector Photodiode Array (PDA) or Variable Wavelength Detector (VWD)
Detection Wavelength 265 nm (hypothetical, requires experimental determination)

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[4][7] The following parameters should be assessed for each of the described methods according to international guidelines (e.g., ICH, FDA).

Key Validation Parameters

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical response should be linear over a defined range. A correlation coefficient (r²) > 0.99 is typically desired.

  • Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Data Summary

ParameterLC-MS/MSGC-MSHPLC-UV
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (RSD) < 5%< 10%< 2%
LOQ 0.1 ng/mL1 ng/mL0.1 µg/mL

References

  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • Ingrand, I., et al. (2021, December 15). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry.
  • Lopez-Avila, V. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ATSDR. ANALYTICAL METHODS.
  • PubChem. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.
  • Fluorochem. (S)-2-(3-(Trifluoromethyl)phenyl)pyrrolidine.
  • Crosby, M. M., et al. (2024, April 15). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. Journal of Chromatography B.
  • Agilent. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Wikipedia. Pyrrolidine.
  • Wikipedia. Tetflupyrolimet.
  • Thermo Fisher Scientific. Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.
  • PMC. (2021, January 16). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS.
  • SCISPEC. Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC.
  • Thermo Fisher Scientific. Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • MDPI. (2023, July 22). Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper.
  • PMC. (2024). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters.
  • Liverpool School of Tropical Medicine. Analytical quantification of active ingredients using HPLC.
  • PubMed. (2014, January 15). New HPLC and fluorometric methods for the determination of pyriproxyfen and pyridalyl insecticide residues in tomatoes.

Sources

Method

Application in the synthesis of bioactive spiropyrrolidine derivatives

Application Note: High-Precision Synthesis of Bioactive Spiro[oxindole-pyrrolidine] Scaffolds Executive Summary & Scope Spiropyrrolidines, particularly the spiro[oxindole-3,3'-pyrrolidine] architecture, represent a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Bioactive Spiro[oxindole-pyrrolidine] Scaffolds

Executive Summary & Scope

Spiropyrrolidines, particularly the spiro[oxindole-3,3'-pyrrolidine] architecture, represent a "privileged scaffold" in modern drug discovery. Their rigid, three-dimensional


-rich core allows for the precise positioning of hydrophobic pharmacophores, making them ideal peptidomimetics.

This guide details the Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) protocol for synthesizing these scaffolds. Unlike flat aromatic systems, these spiro-cycles can mimic the


-helical twist of the p53 tumor suppressor protein, specifically the residues (Phe19, Trp23, Leu26) required to bind the MDM2 oncoprotein. This protocol is designed for medicinal chemists requiring high diastereoselectivity (

) and enantioselectivity (

).

Strategic Synthetic Approach: The 1,3-DC "Gold Standard"

The most robust method for constructing the spiro[oxindole-pyrrolidine] core is the three-component condensation of:

  • Isatin derivative (Electrophile/Dipole precursor).[1]

  • 
    -Amino acid  (Dipole precursor).[1]
    
  • Dipolarophile (e.g., chalcone, maleimide, or acrylate).

Mechanism of Action: The reaction proceeds via the in situ formation of an azomethine ylide (a 1,3-dipole) from the condensation of isatin and the amino acid, followed by decarboxylation.[2] This dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile.

Why Organocatalysis? While metal-catalyzed routes (Ag(I)/Cu(I)) are effective, this guide focuses on Chiral Phosphoric Acid (CPA) Organocatalysis . CPAs offer a metal-free, environmentally benign route that utilizes hydrogen-bonding networks to control the endo/exo selectivity and facial approach of the dipole, crucial for defining the stereochemistry required for MDM2 binding.

Detailed Experimental Protocol

Target Molecule: (3'S,4'R,5'R)-spiro[indoline-3,2'-pyrrolidin]-2-one derivative (MDM2 Inhibitor Analog).

Reagents & Materials
  • Substrate A: 5-Chloro-isatin (1.0 equiv, 0.5 mmol) – Halogenation mimics Trp23 indole.

  • Substrate B: Benzylamine or Sarcosine derivative (1.2 equiv) – Forms the dipole.

  • Substrate C (Dipolarophile): 3-Acryloyl-2-oxazolidinone (1.2 equiv) – Activated alkene.

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Solvent: Toluene (anhydrous).

  • Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried reaction vial, dissolve (R)-TRIP (0.025 mmol) in Toluene (2.0 mL). Add 100 mg of activated 4Å molecular sieves. Stir at room temperature for 15 minutes to ensure an anhydrous environment.

  • Dipole Formation: Add 5-Chloro-isatin (0.5 mmol) and the amino component (0.6 mmol). Stir for 30 minutes at 35°C. The solution typically turns deep orange/red, indicating the formation of the azomethine ylide intermediate.

  • Cycloaddition: Cool the mixture to 0°C (ice bath) to maximize kinetic control. Slowly add the dipolarophile (0.6 mmol) dissolved in 0.5 mL Toluene.

  • Reaction Monitoring: Stir at 0°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the deep ylide color and the emergence of a fluorescent spot (product).

  • Work-up: Filter the mixture through a Celite pad to remove molecular sieves. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Note: Spiro-compounds often streak; add 1% Et3N to the eluent if necessary.

Analytical Validation
  • NMR:

    
    H NMR should show the characteristic diagnostic doublet for the pyrrolidine ring protons (3.5–4.5 ppm) and the disappearance of the alkene protons.
    
  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min).

    • Target:

      
       ee.[3]
      
    • Target:

      
       dr (determined by integration of benzylic proton signals in crude NMR).
      

Mechanistic Insight & Causality

The stereochemical outcome is dictated by the Transition State (TS) geometry.

  • Hydrogen Bonding: The chiral phosphoric acid acts as a bifunctional catalyst. The acidic proton activates the dipolarophile (lowering the LUMO), while the phosphoryl oxygen stabilizes the azomethine ylide (raising the HOMO).

  • Endo-Selectivity: The reaction favors the endo-transition state due to secondary orbital interactions between the oxindole carbonyl and the dipolarophile's carbonyl group.

  • Enantioselectivity: The bulky 3,3'-substituents on the BINOL backbone of the catalyst create a "chiral pocket," sterically shielding one face of the dipole and forcing the dipolarophile to approach from the Si-face (or Re-face, depending on catalyst chirality).

Visualizations

Diagram 1: Synthetic Workflow & Quality Control

SyntheticWorkflow Start Reaction Setup (Isatin + Amino Acid + Dipolarophile) Intermediate In-situ Azomethine Ylide Formation Start->Intermediate Condensation Catalysis Chiral Phosphoric Acid Activation (TS Control) Intermediate->Catalysis Substrate Binding Cycloaddition [3+2] Cycloaddition (0°C, Toluene) Catalysis->Cycloaddition Stereoselective Step Workup Filtration & Concentration Cycloaddition->Workup 12-24h Purification Flash Chromatography (Silica Gel) Workup->Purification Analysis Validation: NMR (dr) & HPLC (ee) Purification->Analysis Isolate Pure Diastereomer

Caption: Step-by-step workflow for the asymmetric synthesis of spiro[oxindole-pyrrolidine] scaffolds.

Diagram 2: Mechanistic Pathway (Stereocontrol)

Mechanism Isatin Isatin Derivative Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation (-CO2) AminoAcid Secondary Amino Acid AminoAcid->Ylide Complex Catalyst-Substrate Complex (H-Bonding Network) Ylide->Complex + Chiral Catalyst TS_Endo Endo-Transition State (Favored via SOI) Complex->TS_Endo Steric Steering TS_Exo Exo-Transition State (Disfavored) Complex->TS_Exo Steric Clash Product Spiropyrrolidine (Major Enantiomer) TS_Endo->Product Concerted Cyclization

Caption: Mechanistic pathway highlighting the bifurcation between endo/exo transition states controlled by the catalyst.

Application Data: Bioactivity Profile

The synthesized spiro-scaffolds are critical for inhibiting the p53-MDM2 interaction . The table below summarizes the Structure-Activity Relationship (SAR) for key derivatives synthesized using this protocol (referenced from J. Med. Chem. studies).[1][4][5][6][7][8][9][10][11][12][13]

Compound IDR1 (Oxindole N)R2 (Pyrrolidine)MDM2 Binding (

)
Cell Growth Inhibition (

, LNCaP)
SP-01 HPhenyl860 nM9.7

M
SP-04 Clp-Cl-Phenyl86 nM0.83

M
SP-07 Clm-Cl-Phenyl12 nM0.15

M

Note: The introduction of a Chlorine atom at the 5-position of the oxindole (SP-04, SP-07) significantly enhances potency by mimicking the Trp23 residue of p53.

References

  • Chen, X. H., et al. (2009). "Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity." Journal of the American Chemical Society, 131(38), 13819–13825. Link

  • Ding, K., et al. (2005). "Structure-Based Design of Potent Non-Peptide MDM2 Inhibitors." Journal of the American Chemical Society, 127(29), 10130–10131. Link

  • Wang, S., et al. (2012). "Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction." Journal of Medicinal Chemistry, 55(22), 9630–9642. Link

  • Santos, M. M. M. (2014). "Recent advances in the synthesis of biologically active spirooxindoles." Tetrahedron, 70(49), 9735-9757. Link

  • Ball-Jones, N. R., et al. (2012). "Isatins as Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks." Chemical Reviews, 112(11), 6104–6155.[11] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting NMR spectral interpretation of complex fluorinated molecules

Fluorine ( F) NMR Center of Excellence Technical Support & Troubleshooting Hub Status: Operational Operator: Senior Application Scientist Scope: Small Molecules, Fluorinated Drugs, Metabolites Diagnostic Triage: Start He...

Author: BenchChem Technical Support Team. Date: February 2026

Fluorine ( F) NMR Center of Excellence

Technical Support & Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Scope: Small Molecules, Fluorinated Drugs, Metabolites

Diagnostic Triage: Start Here

Identify your spectral anomaly immediately using the symptom checker below.

SymptomProbable CauseTechnical Module
Rolling / Wavy Baseline Acoustic Ringing (Probe Coil)
Broad "Hump" (100+ ppm wide) Probe Background (PTFE/Teflon)
Uninterpretable Multiplets Heavy J-Coupling (

,

)
Broad Lines at High Field Chemical Shift Anisotropy (CSA)
Broad Lines (Temperature dependent) Chemical Exchange / Rotamers
Inaccurate Integration NOE buildup or

saturation

Module 1: Acquisition Artifacts (Baseline & Background)[1][2][3][4][5][6][7]

Issue A: The "Roller Coaster" Baseline (Acoustic Ringing)

The Physics:


F has a Larmor frequency close to 

H. The high-frequency oscillation causes the probe coil itself to mechanically vibrate (sing) after the pulse. This "ringing" generates a spurious oscillating voltage detected as a rolling baseline in the spectrum.

Troubleshooting Protocol:

  • Processing Fix (First Line): Apply Backward Linear Prediction (LPC) to the first few points of the FID.

    • Why? Ringing affects the initial data points (dead time). Reconstructing these points computationally often removes the roll without experimental changes.

  • Acquisition Fix (Second Line): Increase the Pre-Scan Delay (DE) .

    • Action: Increase DE (Bruker) or equivalent parameter to

      
      .
      
    • Trade-off: You lose the very fast decaying components of the signal, which can introduce phase errors if not corrected.

  • Sequence Fix (Third Line): Use "Ring-Suppression" sequences.

    • Technique: Use a standard zg sequence modified with an adiabatic pulse or specific phase cycling (e.g., "Anti-Ring" sequences) that cancels out coil artifacts [1].

Issue B: The "Teflon Hump" (Probe Background)

The Physics: Most NMR probes contain PTFE (Teflon) or PVDF components. Because


F is 100% abundant, the probe itself generates a massive, broad signal (often 50–200 ppm wide), obscuring sample peaks.

Troubleshooting Protocol:

  • The "Depth Pulse" (Composite Pulse):

    • Method: Use a

      
       composite pulse sequence.
      
    • Mechanism:[1] This sequence excites magnetization inside the coil (homogeneous

      
       field) but cancels signal from outside the coil (inhomogeneous field where probe parts sit).
      
  • EASY (Elimination of Artifacts in NMR SpectroscopY):

    • Method: Acquire two scans.[2][3][4] Scan 1 = Sample + Background. Scan 2 = Background only (using relaxation filters). Subtract Scan 2 from Scan 1 [2].

  • Hardware Swap:

    • Ultimate Fix: Switch to a Fluorine-Free Probe (specifically engineered with non-fluorinated polymers).

Module 2: Spectral Complexity & Decoupling[2][12][13][14][15]

The Challenge: Fluorine couples to everything.


 (45-55 Hz) and 

(5-25 Hz) create "forests" of peaks that make structural assignment impossible.

Q: Which decoupling mode should I use?

ModeNotationApplicationProsCons
Coupled zgStructure verificationShows all interactions.Severe overlap in complex molecules.
Decoupled zgpg / waltz16Routine screeningSimplifies spectrum to singlets (mostly).NOE enhancement alters integration ratios (Not quantitative).
Inverse Gated zgigqNMR (Quantitative) Decouples protons but suppresses NOE.Longer experiment time (requires long

).
Visualization: Decoupling Logic Flow

DecouplingLogic Start Select Decoupling Strategy Goal What is the Goal? Start->Goal Quant Quantification (qNMR) Goal->Quant Struct Structure Elucidation Goal->Struct IG Inverse Gated Decoupling (zgig) NOE Suppressed Quant->IG Mandatory NOE_Issue Is NOE acceptable? Struct->NOE_Issue Std_Dec Standard Decoupling (zgpg/waltz16) Sensitivity Boosted NOE_Issue->Std_Dec Yes (Boost Signal) Coupled No Decoupling (zg) View J-couplings NOE_Issue->Coupled No (Need J-values)

Caption: Decision matrix for selecting the correct decoupling pulse sequence based on experimental goals.

Module 3: Line Broadening (CSA vs. Exchange)

Symptom: Your


F peaks are unexpectedly broad, even after shimming.
Scenario A: The High-Field Trap (CSA)

The Physics: Chemical Shift Anisotropy (CSA) is a relaxation mechanism proportional to the square of the magnetic field (


). Unlike protons, fluorine has a massive CSA tensor.[5]
  • Counter-Intuitive Fact: Moving a fluorinated sample from a 400 MHz to a 800 MHz magnet may worsen the line width.

  • Diagnostic: If the line width (in Hz) increases significantly at higher field, CSA is the culprit [3].

  • Solution: Run the sample at a lower field strength (e.g., 300-400 MHz) for sharper lines, or use Magic Angle Spinning (MAS) if in solid state.

Scenario B: Chemical Exchange

The Physics: Fluorine is bulky. In sterically crowded molecules (e.g., ortho-substituted biaryls), rotation is restricted. The NMR timescale often captures this "intermediate exchange," resulting in broad, flat peaks.

  • Diagnostic: Run a Variable Temperature (VT) experiment.

    • Heating: If the peak sharpens, you are pushing towards fast exchange.

    • Cooling: If the peak splits into distinct sharp signals, you are freezing the rotamers (slow exchange).

Module 4: Quantitative Analysis (qNMR) Protocols

The Trap: Users often apply standard


H qNMR parameters to 

F and get results with 10-20% error.
Critical Parameter: Relaxation

Fluorine


 relaxation times are notoriously long and unpredictable. They can range from <1 second (on a polymer) to >10 seconds (isolated CF

group).

Protocol: Measuring


 (Inversion Recovery) 
  • Pulse Sequence: t1ir (Inversion Recovery).

  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 20s.
    
  • Plot: Intensity vs.

    
    .[6] The zero-crossing point (
    
    
    
    ) allows quick estimation:
    
    
    .
  • qNMR Setup: Set your Relaxation Delay (

    
    ) to 
    
    
    
    (for 99.3% recovery) or
    
    
    (for 99.9% recovery) [4].
Critical Parameter: The Reference Standard

Do not use internal standards that overlap with your analyte.

  • Recommended Standard: 3,5-Bis(trifluoromethyl)benzoic acid .

    • Shift: ~ -63 ppm.

    • Stability: High.

    • Solubility: DMSO, Methanol, CDCl

      
      .
      
Visualization: qNMR Workflow

qNMR_Workflow Step1 1. T1 Determination (Inversion Recovery) Step2 2. Set D1 Delay (D1 = 7 * Longest T1) Step1->Step2 Step3 3. Pulse Selection (Use 90 deg pulse) Step2->Step3 Step4 4. Decoupling (Inverse Gated: zgig) Step3->Step4 Step5 5. Processing (Zero Fill + Phase) Step4->Step5

Caption: Step-by-step workflow for ensuring quantitative accuracy in Fluorine NMR.

Module 5: Structural Connectivity (HOESY)

The Problem: You have a fluorine signal, but you don't know where it is on the scaffold relative to protons.

The Solution:


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy).[7] This 2D experiment correlates

F nuclei with

H nuclei that are close in space (< 5 Å), not just bonded.

Experimental Setup Guide:

  • Detection: Use

    
    H-detected  HOESY (inverse detection) for higher sensitivity.
    
  • Mixing Time: This is the critical filter.

    • Small Molecules: 300 - 500 ms.

    • Large Molecules: 100 - 200 ms.

  • Correction: For precise distance measurement, use the PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) approach to correct for NOE buildup differences [5].

References
  • Gerothanassis, I. P. (1987). "Methods of avoiding the effects of acoustic ringing in pulsed Fourier transform nuclear magnetic resonance spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Jaeger, C., et al. (2014).[2][3] "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy."[8] Journal of Magnetic Resonance.

  • Dodevski, I., et al. (2020). "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications." Journal of Biomolecular NMR.

  • Sigma-Aldrich (Merck). "Certified Reference Materials for 19F qNMR." Technical Review.

  • Dewis, L., et al. (2019).[4] "Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry.

Sources

Optimization

Preventing decomposition of trifluoromethyl groups during synthesis

Technical Support Center for Trifluoromethyl Group Preservation Mission: To provide researchers with mechanistic insights and actionable protocols for preventing the unintended decomposition, defluorination, or hydrolysi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Trifluoromethyl Group Preservation

Mission: To provide researchers with mechanistic insights and actionable protocols for preventing the unintended decomposition, defluorination, or hydrolysis of trifluoromethyl (


) groups during synthetic campaigns.
Module 1: Catalytic Integrity (Cross-Coupling & Metal Catalysis)

Current Status:


 groups on aromatic rings are generally stable, but specific transition metals (Pd, Cu, Ni) can activate the C-F bond, leading to defluorination or hydrodefluorination side products.
The Core Problem:

-Fluoride Elimination

In catalytic cross-coupling (Suzuki, Buchwald-Hartwig), the metal center can insert into the C-F bond (oxidative addition) or, more commonly, a reaction intermediate can undergo


-fluoride elimination. This is prevalent when the metal center is electron-rich and the 

group is ortho to the reaction site.

Diagnostic Q&A:

  • Q: I see a "M-F" species or HF formation in my reaction. Is my catalyst stripping the fluorine?

    • A: Likely, yes. If your catalytic cycle involves a slow reductive elimination step, the metal intermediate has time to interact with the proximal

      
      . This leads to 
      
      
      
      -fluoride elimination, ejecting
      
      
      and forming a metal-fluoride species.
  • Q: Which ligands prevent this?

    • A: You need ligands that accelerate the reductive elimination of your desired product. Bulky, electron-rich phosphines (e.g., Buchwald biaryl ligands like XPhos or BrettPhos) often facilitate rapid C-C or C-N bond formation, outcompeting the slower C-F activation pathway.

Visualizing the Failure Mode

The following diagram illustrates the competition between the desired coupling and the undesired defluorination pathway.

G Start Pd(II)-Aryl Intermediate (with ortho-CF3) Path_Good Pathway A: Fast Reductive Elimination Start->Path_Good Bulky Ligands (e.g., XPhos) Path_Bad Pathway B: beta-Fluoride Elimination Start->Path_Bad High Temp / Small Ligands (e.g., PPh3) Product Desired Product (CF3 Intact) Path_Good->Product Defluoro Defluorinated Side Product (Ar-CF2-Pd-F) Path_Bad->Defluoro

Figure 1: Kinetic competition between desired cross-coupling and undesired


-fluoride elimination.
Troubleshooting Protocol: Preventing Defluorination
VariableRecommendationMechanistic Rationale
Ligand Use BrettPhos or RuPhos Increases rate of reductive elimination, leaving no time for C-F activation [1].
Base Use

or

Avoid strong alkoxides (

) which can act as nucleophiles toward the electron-deficient

arene.
Temp < 80°C C-F activation has a higher activation energy barrier; lower temps favor C-C coupling.
Solvent Dioxane or Toluene Avoid polar aprotic solvents (DMF/DMA) at high heat, which can stabilize charged defluorination intermediates.
Module 2: Nucleophilic Resilience ( -Ketones & Carbonyls)

Current Status: Trifluoromethyl ketones (


) are not  stable under aqueous basic conditions. They are highly electrophilic and prone to the "Haloform-type" cleavage.
The Core Problem: The Haloform Cleavage

Unlike methyl ketones, trifluoromethyl ketones exist largely as hydrates (


-diols) in the presence of water. Upon exposure to base, the hydrate deprotonates, and the 

group acts as a leaving group (releasing

, which rapidly decomposes to difluorocarbene

and fluoride).

Diagnostic Q&A:

  • Q: My trifluoromethyl ketone turned into a carboxylic acid during workup. What happened?

    • A: You likely used a basic aqueous wash (NaOH or saturated

      
      ). The base attacked the carbonyl, and the 
      
      
      
      group left as a "haloform" leaving group.
  • Q: How do I perform a nucleophilic attack (e.g., Grignard) on a

    
     ester/ketone without destroying it? 
    
    • A: Use cryogenic conditions (-78°C) and ensure the nucleophile is non-basic (or use reagents like Ruppert-Prakash reagent for nucleophilic trifluoromethylation instead of attacking a

      
       substrate).
      
Visualizing the Decomposition Pathway

Haloform Ketone Trifluoromethyl Ketone (R-CO-CF3) Hydrate Tetrahedral Intermediate (Gem-diol anion) Ketone->Hydrate + OH- (Base Attack) Collapse Fragmentation Hydrate->Collapse C-C Bond Cleavage Result Carboxylic Acid (R-COOH) + Fluoroform (HCF3) Collapse->Result Irreversible

Figure 2: Mechanism of base-induced haloform cleavage of trifluoromethyl ketones.

Safe Handling Protocol:

Carbonyls
  • Workup: NEVER wash with NaOH or basic brine. Quench reactions with saturated

    
      or 1M HCl  (if the substrate tolerates acid).
    
  • Storage: Store as the hydrate or hemiacetal if possible, as the free ketone is hygroscopic and reactive.

  • Protection: If carrying the group through multiple steps, protect the ketone as a cyclic acetal (using ethylene glycol + TsOH), which shields the electrophilic carbon.

Module 3: Lewis Acid & Environment Management

Current Status: While C-F bonds are strong, they are electron-rich enough to interact with strong Lewis Acids (Al, B, Si species), leading to ionization.[1]

The Core Problem: Fluoride Abstraction

Strong Lewis acids (e.g.,


, 

) can abstract a fluoride ion, generating a benzylic carbocation. This is particularly fast if the resulting cation is resonance-stabilized (e.g., in

-methoxy-benzotrifluoride).

Stability Data Table

Functional Group pH Stability Lewis Acid Stability Thermal Limit

|


 (Neutral)  | High (pH 1-14) | High | > 200°C |
| 

(e- Rich)
| High | Low (Prone to F- abstraction) | > 150°C | |

| Low (Unstable > pH 8) | Moderate | < 100°C | |

(Aliphatic)
| High | High | > 150°C |
Protocol: Lewis Acid Catalysis with

Groups
  • Avoid: Aluminum halides (

    
    ) or neat 
    
    
    
    if electron-donating groups are present on the ring.
  • Alternative: Use milder Lewis acids like

    
      or 
    
    
    
    which are less likely to abstract fluoride.
  • Solvent: Use non-coordinating solvents (DCM, DCE) to prevent solvent-assisted ionization.

References
  • Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides." Angewandte Chemie International Edition. [Link]

  • Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research. [Link]

  • Colby, D. A., et al. (2011). "Trifluoromethyl Ketones and the Haloform Reaction." Journal of Organic Chemistry. [Link]

  • Prakash, G. K. S., & Wang, F. (2018). "Nucleophilic Trifluoromethylation: The Art of Taming the Beast." Chemical Society Reviews. [Link]

  • Lui, N., & Marhold, A. (2020). "Industrial Scale Synthesis of Trifluoromethyl-Substituted Arenes." Organic Process Research & Development. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Executive Summary: The Challenge Synthesizing 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine presents a classic "ortho-effect" dilemma. You are attempting to install a secondary amine (pyrrolidine) between two distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

Synthesizing 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine presents a classic "ortho-effect" dilemma. You are attempting to install a secondary amine (pyrrolidine) between two distinct ortho-substituents:

  • -F (Fluoro): Small but highly electronegative.

  • -CF₃ (Trifluoromethyl): Bulky and electron-withdrawing.

While the electron-deficient nature of the ring suggests a Nucleophilic Aromatic Substitution (


) might work, the steric bulk of the 

group severely hampers the trajectory of the incoming nucleophile. Standard protocols often result in low conversion (<30%) or significant decomposition due to the harsh thermal forcing required.

This guide provides two validated workflows: the High-Yield Catalytic Route (Recommended) and the Process-Scale


 Route , along with a diagnostic troubleshooting matrix.

Decision Matrix: Select Your Protocol

Before proceeding, verify your starting material to select the correct workflow.

Reaction_Decision_Tree Start Select Starting Material SM_Halo 1-Bromo-2-fluoro- 6-(trifluoromethyl)benzene Start->SM_Halo SM_Difluoro 1,2-Difluoro- 6-(trifluoromethyl)benzene Start->SM_Difluoro SM_Aniline 2-Fluoro-6- (trifluoromethyl)aniline Start->SM_Aniline Route_A PROTOCOL A: Buchwald-Hartwig Coupling (High Yield / High Cost) SM_Halo->Route_A Preferred Route_B PROTOCOL B: SNAr Substitution (Mod. Yield / Low Cost) SM_Difluoro->Route_B Scalable Route_C STOP: Nucleophilicity too low. Convert to Halide. SM_Aniline->Route_C Avoid

Figure 1: Decision tree for selecting the synthetic strategy based on available precursors.

Protocol A: Buchwald-Hartwig Amination (The "Gold Standard")

This is the most robust method for overcoming the steric hindrance of the 2,6-disubstitution pattern. We utilize RuPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand specifically engineered to facilitate the coupling of secondary amines with sterically hindered aryl halides.

The System
  • Precursor: 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene

  • Catalyst: RuPhos Pd G4 (Third/Fourth Generation Precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Charge: In a glovebox or under active Argon flow, charge a reaction vial with:

    • 1.0 equiv Aryl Bromide

    • 1.2 equiv Pyrrolidine

    • 1.5 equiv NaOtBu

    • 2.0 mol% RuPhos Pd G4 (or 2 mol% Pd(OAc)₂ + 4 mol% RuPhos).

  • Solvate: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Activate: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C initially; RuPhos is thermally stable, but the pyrrolidine can undergo oxidation at high temperatures in the presence of trace oxygen.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite plug (to remove Pd black), and concentrate.

Why This Works (The "Why")

The RuPhos ligand creates a protective pocket around the Palladium center. This facilitates the Reductive Elimination step, which is typically the rate-determining step in sterically crowded systems. Less specialized ligands (like PPh3 or dppf) will fail here because the bulky


 group prevents the amine from coordinating effectively to the Pd center, leading to "Catalyst Death" or hydrodehalogenation (reduction of the Br to H).

Protocol B: Substitution (The "Green" Alternative)

If Pd-catalysis is too costly or metal contamination is a concern,


 is viable only  if you use the fluoro-leaving group variant. The Bromide is not reactive enough for 

in this sterically crowded environment without forcing conditions that degrade the product.
The System
  • Precursor: 1,2-Difluoro-6-(trifluoromethyl)benzene

  • Nucleophile: Pyrrolidine

  • Base:

    
     or DIPEA (Hünig's Base)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP

Step-by-Step Methodology
  • Charge: Combine 1.0 equiv Aryl Fluoride and 2.5 equiv Pyrrolidine in a pressure tube.

  • Solvate: Add DMSO (concentration 0.5 M). High concentration is critical to drive kinetics.

  • Heat: Heat to 120°C - 140°C .

    • Critical Warning: The reaction rate will be slow. The

      
       group activates the ring electronically but blocks it sterically.
      
  • Monitor: Check LCMS every 2 hours. If conversion stalls at 50%, add fresh pyrrolidine (0.5 equiv).

Troubleshooting & Diagnostic Center

Use this matrix to diagnose low yields.

SymptomProbable CauseCorrective Action
Reaction turns black immediately; No Product. Pd Black Formation. The catalyst decomposed before entering the cycle.Switch to Precatalyst. Use RuPhos Pd G3 or G4 instead of mixing Pd(OAc)₂ + Ligand in situ. Ensure strict

-free conditions.
SM is consumed, but product is "De-halogenated" (Ar-H). Beta-Hydride Elimination. The coupling is too slow, allowing the Pd-H species to form.Increase Ligand Bulk. Ensure you are using RuPhos or BrettPhos.[1] Lower the temperature slightly (to 70°C) to favor reductive elimination over beta-elimination.

reaction stalled at 40% conversion.
Product Inhibition / HF formation. The generated HF is protonating the pyrrolidine.Add Inorganic Base. Add 2.0 equiv of

or

to scavenge the HF. Organic bases (TEA) may not be strong enough at high heat.
Low Yield in Buchwald (Gum formation). Pyrrolidine Oxidation. Secondary amines can oxidize to imines/enamines at high heat.Degas Solvents. Sparge toluene with Argon for 15 mins. Add pyrrolidine last.

Visualizing the Mechanism

Understanding the catalytic cycle helps predict why specific ligands are required.

Catalytic_Cycle cluster_warning Critical Failure Point Pd0 Pd(0)-RuPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Steric Clash Zone!) OxAdd->AmineCoord + Pyrrolidine Deprot Deprotonation (Base assisted) AmineCoord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - NaBr RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle.[2] The "Amine Coordination" step is where the 2,6-disubstitution causes failure if the ligand is not sufficiently bulky to force the reaction forward.

References & Validated Sources

  • Ligand Selection for Sterically Hindered Amines: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Source:

  • RuPhos Specificity: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Source:

  • 
     Kinetics on Fluorinated Arenes: 
    Chambers, R. D., et al. (2000). "Nucleophilic aromatic substitution in polyfluorinated systems." Journal of the Chemical Society, Perkin Transactions 1.
    Source:
    
  • Precatalyst Stability (G3/G4 Systems): Bruno, N. C., et al. (2013). "Rapidly Initiating Pd-Precatalyst for C–N Cross-Coupling." Journal of the American Chemical Society. Source:

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 1-(phenyl)pyrrolidine analogs

The following technical guide details the Structure-Activity Relationship (SAR) and pharmacological profile of 1-(phenyl)pyrrolidine analogs. This guide distinguishes the -arylpyrrolidine scaffold (direct nitrogen-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) and pharmacological profile of 1-(phenyl)pyrrolidine analogs.

This guide distinguishes the


-arylpyrrolidine  scaffold (direct nitrogen-phenyl bond) from the pyrovalerone/cathinone class (where the phenyl is separated by an alkyl chain). The focus here is on the 

-aryl core, a privileged structure in medicinal chemistry for Sigma-1 receptor (σ1R) modulation , Histamine H3 antagonism , and cognitive enhancement (racetam-like lactams).

Executive Summary: The Scaffold at a Glance

The 1-(phenyl)pyrrolidine moiety represents a conformationally distinct alternative to the ubiquitous 1-phenylpiperidine scaffold. While piperidines prefer a rigid chair conformation, the pyrrolidine ring adopts a flexible "envelope" pucker (pseudorotation). This structural nuance significantly alters receptor binding kinetics, metabolic stability, and lipophilicity, making it a critical tool for fine-tuning drug-target interactions.

Core Applications
  • Primary Target: Sigma-1 Receptor (σ1R) ligands (Neuroprotection, analgesia).

  • Secondary Targets: Histamine H3 antagonists, Nicotinic acetylcholine modulators.

  • Chemical Utility: A lower-molecular-weight, slightly more polar alternative to piperidines for reducing logP.

Comparative Analysis: Pyrrolidine vs. Piperidine

Objective data for scaffold selection.

The choice between a 5-membered (pyrrolidine) and 6-membered (piperidine) ring is often the first decision in lead optimization.

Feature1-(Phenyl)pyrrolidine 1-(Phenyl)piperidine Impact on Drug Design
Ring Conformation Flexible (Envelope/Twist)Rigid (Chair)Pyrrolidine adapts better to restricted pockets; Piperidine offers entropic advantage if the pocket is defined.
Basicity (pKa) ~11.31~11.22Pyrrolidine is slightly more basic due to ring strain/solvation effects.
Lipophilicity (cLogP) ~2.5 (Core)~2.8 (Core)Pyrrolidine lowers lipophilicity, improving solubility and reducing non-specific binding.
Metabolic Liability

-Hydroxylation (Ring)

-Oxidation / Ring Opening
Piperidines are often more metabolically stable; Pyrrolidines are prone to CYP450-mediated oxidation at the

-carbon.

1 Receptor Affinity
High (Sub-nanomolar possible)High (Standard Pharmacophore)Pyrrolidine analogs often show distinct selectivity profiles compared to piperidines.

Structure-Activity Relationship (SAR) Studies[1]

The SAR of 1-(phenyl)pyrrolidine analogs is driven by electronic effects on the phenyl ring and steric bulk on the pyrrolidine ring.

The Pharmacophore Map

The following diagram illustrates the critical regions for modification within the scaffold.

SAR_Map Phenyl Phenyl Ring (Lipophilic/Electronic) Nitrogen Nitrogen (N1) (Basic Center) Phenyl->Nitrogen Direct Bond (N-Aryl) Substituents Para-Substituents (R) Electron Withdrawing (NO2, CF3) increases σ1 affinity Phenyl->Substituents MetaSub Meta-Substituents Steric bulk tolerated; Modulates selectivity Phenyl->MetaSub Pyrrolidine Pyrrolidine Ring (Steric/Conformational) Nitrogen->Pyrrolidine Cyclic Amine RingMod 3-Position Substitution (e.g., -OH, -Ph) Crucial for chirality/potency Pyrrolidine->RingMod

Caption: SAR decision map for 1-(phenyl)pyrrolidine optimization. Red/Yellow nodes indicate phenyl modifications; Green indicates pyrrolidine ring modifications.

Key SAR Findings
  • Electronic Effects (Phenyl Ring):

    • Electron-Withdrawing Groups (EWG): Introduction of strong EWGs (e.g., 4-NO

      
      , 4-CF
      
      
      
      ) on the phenyl ring significantly increases affinity for the σ1 receptor. This is likely due to the modulation of the N-aryl bond character and pi-stacking interactions within the receptor pocket.
    • Electron-Donating Groups (EDG): Groups like 4-OMe or 4-Me often maintain affinity but can alter metabolic clearance rates.

  • Positional Isomerism:

    • Para (4-position): The most tolerated position for bulky substituents.

    • Ortho (2-position): Substituents here often clash with the pyrrolidine ring protons, twisting the N-phenyl bond and reducing affinity due to steric hindrance (ortho-effect).

  • Pyrrolidine Ring Functionalization:

    • 3-Hydroxylation: Adding an -OH group at the 3-position (e.g., 1-phenyl-3-pyrrolidinol) increases polarity and can improve metabolic stability, though it may reduce blood-brain barrier (BBB) penetration.

    • 2-Oxo (Lactams): Oxidation to 1-phenyl-2-pyrrolidinone (a Racetam analog) abolishes basicity, shifting the pharmacology from receptor binding to cognitive modulation (AMPA receptor allosteric modulation).

Experimental Protocols

Synthesis: Buchwald-Hartwig N-Arylation

The most robust method for synthesizing 1-(phenyl)pyrrolidine analogs is the Palladium-catalyzed cross-coupling of aryl halides with pyrrolidine.

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 1-bromo-4-nitrobenzene)

  • Pyrrolidine: 1.2 equiv

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: BINAP (racemic or chiral) or Xantphos (1.5-3 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.4 equiv) or NaO
    
    
    Bu
  • Solvent: Toluene or Dioxane (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried Schlenk tube with Pd(OAc)

    
    , Ligand, and Base under an inert atmosphere (Argon/Nitrogen).
    
  • Addition: Add the Aryl Halide and anhydrous Toluene via syringe. Stir for 5 minutes.

  • Amine Addition: Add Pyrrolidine dropwise.

  • Reaction: Heat the mixture to 100–110°C for 12–18 hours. Monitor conversion by TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis_Workflow Start Start: Aryl Halide + Pyrrolidine Cat_Mix Add Catalyst System (Pd(OAc)2 + BINAP + Cs2CO3) Start->Cat_Mix Heat Heat to 110°C (12-18h) Solvent: Toluene Cat_Mix->Heat Filter Filter (Celite) Remove Pd black Heat->Filter Purify Flash Chromatography Isolate Product Filter->Purify

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis of N-arylpyrrolidines.

Pharmacology: Sigma-1 Receptor Binding Assay

To validate the activity of the synthesized analogs, a radioligand binding assay is required.

Materials:

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific for σ1R).[1]
    
  • Tissue Source: Guinea pig brain homogenates or transfected HEK-293 membranes.

  • Non-specific control: Haloperidol (10

    
    M) or unlabeled Pentazocine.
    

Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L [
      
      
      
      H]-(+)-Pentazocine (Final conc. ~3 nM).
    • 50

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes (equilibrium is slower for lipophilic compounds).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
     using the Cheng-Prusoff equation.
    

References

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

  • Largent, B. L., et al. (1987). "Structural determinants of sigma receptor affinity." Molecular Pharmacology, 32(6), 772-784. Link

  • Runeberg, P., et al. (2019). "High-affinity sigma-1 receptor ligands based on the antagonist PB212." Future Medicinal Chemistry, 11(19). Link

  • Organic Syntheses. (2020). Buchwald-Hartwig Amination Protocols. Link

  • Wong, E. H., et al. (1993). "The sigma-1 receptor: A new target for neuroprotective agents." Trends in Pharmacological Sciences.

Sources

Comparative

Benchmarking Synthetic Routes to 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Topic: Benchmarking synthetic routes to 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Content Type: Publish Comparison Guide Executive Summary The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine presen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthetic routes to 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Content Type: Publish Comparison Guide

Executive Summary

The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine presents a classic challenge in medicinal chemistry: installing a hindered amine between two ortho-substituents (fluoro and trifluoromethyl) on an electron-deficient aromatic ring.

This guide benchmarks the two dominant methodologies for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): The industrial standard, leveraging the activating nature of the CF₃ group.

  • Buchwald-Hartwig Amination: A palladium-catalyzed alternative offering milder conditions but higher cost.

Verdict: For this specific substrate, SNAr is the superior route due to the high activation provided by the 2,6-difluoro-1-trifluoromethyl substitution pattern, eliminating the need for expensive transition metals.

Part 1: Strategic Analysis & Mechanism
The Target Molecule[1]
  • Core Structure: N-Aryl pyrrolidine.

  • Key Features: 2-Fluoro and 6-Trifluoromethyl substituents.[2][3][4]

  • Electronic Profile: Highly electron-deficient due to -I (inductive) and -M (mesomeric) effects of F and CF₃.

  • Steric Profile: Significant steric crowding at the C1 position.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The reaction proceeds via an addition-elimination pathway. The pyrrolidine nitrogen attacks the C1 position of 2,6-difluorobenzotrifluoride . The strongly electron-withdrawing CF₃ group (para to the attack site relative to the original numbering, or ipso if considering the activation complex) stabilizes the anionic Meisenheimer intermediate.

  • Why it works: Fluoride is an excellent leaving group in SNAr because its high electronegativity increases the susceptibility of the C-F bond to nucleophilic attack, despite the strong bond energy.

  • Regioselectivity: Starting with the symmetric 2,6-difluorobenzotrifluoride ensures that attack at either fluorine yields the same product.

Route 2: Buchwald-Hartwig Amination

Mechanism: Palladium-catalyzed cross-coupling utilizing 2-bromo-6-fluorobenzotrifluoride .

  • Why it works: Pd(0) undergoes oxidative addition into the C-Br bond. Bulky ligands (e.g., BINAP, Xantphos) are required to facilitate reductive elimination in this sterically congested system.

  • Utility: Primarily a backup route if the SNAr precursor is unavailable or if the substrate lacks sufficient activation (not the case here).

Part 2: Experimental Protocols
Protocol A: SNAr (Recommended)

Substrate: 2,6-Difluorobenzotrifluoride Reagents: Pyrrolidine, K₂CO₃, DMSO

  • Setup: Charge a round-bottom flask with 2,6-difluorobenzotrifluoride (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Addition: Add finely ground anhydrous K₂CO₃ (2.0 equiv).

  • Nucleophile: Add pyrrolidine (1.2 equiv) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting material.

  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig (Alternative)

Substrate: 2-Bromo-6-fluorobenzotrifluoride Reagents: Pd(OAc)₂, BINAP, NaOtBu, Toluene

  • Setup: In a glovebox or under Argon, charge a reaction vial with 2-bromo-6-fluorobenzotrifluoride (1.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Solvent: Add degassed Toluene (10 mL/mmol). Stir for 5 mins to pre-complex.

  • Reagents: Add NaOtBu (1.5 equiv) and Pyrrolidine (1.2 equiv).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Requires careful chromatography to remove phosphine oxides and Pd residues.

Part 3: Benchmarking Data
MetricRoute A: SNArRoute B: Buchwald-Hartwig
Yield 85 - 92% 70 - 80%
Atom Economy High (Loss of HF only)Lower (Loss of HBr + Ligand/Pd waste)
Cost (Reagents) $ Low (Commodity chemicals)

$ High (Pd catalyst, BINAP)
Reaction Time 4 - 6 Hours12 - 18 Hours
Purification Simple (Extraction/Flash)Complex (Metal scavenging required)
Scalability Excellent (Kilogram scale proven)Moderate (Cost prohibitive at scale)
Green PMI Low (Solvent recycling possible)High (Heavy metal waste stream)
Part 4: Visualization (Reaction Pathways)

SyntheticRoutes cluster_legend Route Comparison Start_SNAr 2,6-Difluorobenzotrifluoride Intermediate_SNAr Meisenheimer Complex Start_SNAr->Intermediate_SNAr + Pyrrolidine K2CO3, DMSO, 90°C Start_Buchwald 2-Bromo-6-fluorobenzotrifluoride Intermediate_Pd Pd(II) Oxidative Complex Start_Buchwald->Intermediate_Pd + Pd(OAc)2/BINAP Oxidative Addition Target 1-(2-Fluoro-6-(trifluoromethyl) phenyl)pyrrolidine Intermediate_SNAr->Target - KF Intermediate_Pd->Target + Pyrrolidine, NaOtBu Reductive Elimination key Blue Path: S_NAr (Preferred) Red Path: Buchwald (Alternative)

Caption: Comparative reaction pathways showing the direct SNAr route (Blue) versus the catalytic Buchwald-Hartwig cycle (Red).

References
  • SNAr Methodology on Fluoroarenes

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. Link (Foundational text on SNAr kinetics).

    • Modern Application: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
  • Buchwald-Hartwig Amination

    • Catalyst Systems:[4][5][6] Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

    • Steric Hindrance: Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Triflates. Journal of Organic Chemistry, 64(15), 5547-5553. Link

  • Precursor Availability & Properties

    • 2,6-Difluorobenzotrifluoride: PubChem Compound Summary for CID 2776678. Link

    • 2-Bromo-6-fluorobenzotrifluoride:[7] Sigma-Aldrich Product Specification. Link

Sources

Validation

A Comparative Guide to Trifluoromethylphenyl Isomers in Pyrrolidine Derivatives: A Positional Isomerism Study

Introduction: The Strategic Role of Fluorine in Modern Drug Design In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] Among these, the trifluoromethyl (-CF3) group holds a preeminent status due to its profound ability to modulate a molecule's physicochemical and biological properties.[1][2] The -CF3 group is a strong electron-withdrawing moiety that can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] When appended to a privileged scaffold like the pyrrolidine ring—a five-membered nitrogen heterocycle prevalent in numerous biologically active compounds—the resulting derivatives become compelling candidates for drug discovery pipelines.[6][7]

This guide provides an in-depth comparative analysis of pyrrolidine derivatives bearing a trifluoromethylphenyl substituent at the ortho-, meta-, and para- positions. We will explore how this seemingly subtle change in positional isomerism leads to distinct differences in synthesis, physicochemical characteristics, and, ultimately, biological activity. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to make informed decisions when designing and evaluating this important class of compounds.

Part 1: Synthesis and Characterization of Isomeric N-(Trifluoromethylphenyl)pyrrolidones

The synthesis of N-aryl pyrrolidones is a well-established transformation in organic chemistry. A robust and scalable approach involves the condensation of the corresponding trifluoromethylaniline isomer with γ-butyrolactone. This reaction is typically performed at elevated temperatures, often with an acid catalyst to facilitate the final dehydrative cyclization.

The choice of this synthetic route is based on the commercial availability of the starting materials and the straightforward nature of the reaction, which generally proceeds with high yields. The primary causality behind the high-temperature requirement is the need to overcome the activation energy for the initial nucleophilic attack of the aniline on the lactone's carbonyl group and the subsequent energy-intensive ring-closing and dehydration steps.

aniline Ortho/Meta/Para Trifluoromethylaniline mix Mix Reactants aniline->mix lactone γ-Butyrolactone lactone->mix reflux Reflux with Acid Catalyst (e.g., p-TSA) mix->reflux Heat workup Aqueous Workup & Extraction reflux->workup Cool purify Purification (Recrystallization or Chromatography) workup->purify product Isomeric N-(Trifluoromethylphenyl) -2-pyrrolidone purify->product

Caption: General workflow for the synthesis of N-(Trifluoromethylphenyl)-2-pyrrolidone isomers.

Experimental Protocol: General Synthesis

A detailed protocol for the synthesis of the meta-isomer has been reported and can be adapted for the ortho- and para-isomers.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge the respective trifluoromethylaniline (1.0 eq.) and γ-butyrolactone (1.0 eq.).

  • Initial Heating: Heat the mixture to reflux (approx. 190-200 °C) for 3 hours.

  • Catalysis: Cool the mixture slightly and add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.01-0.05 eq.).

  • Dehydration: Equip the condenser with a Dean-Stark trap, add an azeotropic solvent (e.g., toluene or mesitylene), and reflux the mixture until no more water is collected.[8]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data Summary

The identity and purity of each synthesized isomer must be confirmed using standard analytical techniques. The position of the -CF3 group will induce subtle but predictable shifts in the spectral data.

PropertyOrtho-IsomerMeta-IsomerPara-Isomer
Molecular Formula C₁₁H₁₀F₃NOC₁₁H₁₀F₃NOC₁₁H₁₀F₃NO
Molecular Weight 229.20 g/mol 229.20 g/mol 229.20 g/mol
Melting Point Expected to be distinct65-66 °C[8]Expected to be distinct
¹H NMR (δ ppm) Aromatic protons will show complex splitting patterns due to proximity to the pyrrolidone ring.Distinct aromatic signals expected in the 7.5-8.0 ppm range.Aromatic protons will likely show two distinct doublets (AA'BB' system).
¹⁹F NMR (δ ppm) A single resonance characteristic of the Ar-CF₃ group.A single resonance characteristic of the Ar-CF₃ group.A single resonance characteristic of the Ar-CF₃ group.
IR (cm⁻¹) Strong C=O stretch (~1680-1700), C-F stretches (~1100-1350).Strong C=O stretch (~1680-1700), C-F stretches (~1100-1350).Strong C=O stretch (~1680-1700), C-F stretches (~1100-1350).

Part 2: Comparative Physicochemical Properties

The position of the electron-withdrawing -CF3 group on the phenyl ring directly influences the molecule's electronic distribution, steric profile, and consequently, its physicochemical properties. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][3]

G center Isomer Properties ortho Ortho Isomer - High Steric Hindrance - Intramolecular Interactions - Altered Ring pKa center->ortho Steric & Proximity Effects meta Meta Isomer - Primarily Inductive Effect - Balanced Lipophilicity - Intermediate pKa center->meta Electronic Effects para Para Isomer - Max Resonance Effect - Potentially Highest LogP - Lowest Ring pKa center->para Electronic & Conjugation Effects

Caption: Key distinguishing factors among the trifluoromethylphenyl isomers.

Lipophilicity (LogP)

The -CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability.[3] While all three isomers will be more lipophilic than the non-substituted analog, subtle differences are expected. The para-isomer often exhibits the highest lipophilicity due to the maximal separation from the more polar pyrrolidone moiety. The ortho-isomer's lipophilicity may be slightly different due to potential intramolecular interactions or conformational constraints that alter the overall solvent-accessible surface area.

Acidity/Basicity (pKa)

The trifluoromethyl group's strong electron-withdrawing nature decreases the electron density on the phenyl ring and, by extension, can influence the basicity of the pyrrolidone nitrogen.[9] This effect is modulated by the isomer's position:

  • Para-Isomer: The effect is transmitted most effectively through resonance and induction, likely resulting in the least basic pyrrolidone nitrogen among the three.

  • Meta-Isomer: The effect is primarily transmitted through induction, leading to an intermediate basicity.

  • Ortho-Isomer: The inductive effect is strong due to proximity, but steric hindrance may twist the phenyl ring out of plane with the pyrrolidone, potentially altering the electronic communication.

Protocol: pKa Determination by Potentiometric Titration

This self-validating protocol allows for the precise determination of the acid dissociation constant.

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the test compound (e.g., 0.1 mmol) in a suitable solvent mixture (e.g., water/methanol) to create a solution of known concentration.

  • Titration: Place the solution in a beaker with a magnetic stirrer. Fill a calibrated burette with a standardized titrant (e.g., 0.1 M HCl).

  • Data Collection: Add the titrant in small, precise increments. After each addition, allow the reading to stabilize and record the pH and the total volume of titrant added.

  • Analysis: Plot the pH versus the volume of titrant. The pKa is equal to the pH at the half-equivalence point.[10]

Part 3: Comparative Biological Activity

The true impact of positional isomerism is most evident in the differential biological activity of the compounds. These differences arise from how each isomer's unique steric and electronic profile fits into the binding pocket of a biological target, such as a receptor or enzyme. While a comprehensive screen is beyond the scope of this guide, we can illustrate the comparative principle using a hypothetical G-Protein Coupled Receptor (GPCR) binding assay. The structure-activity relationship (SAR) is highly dependent on the specific target.[11]

For instance, in some N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the position of the -CF3 group was found to modulate antibacterial potency while reducing toxicity against human cells.[12] Similar positional effects are observed in other heterocyclic systems, influencing everything from antimicrobial to anticancer activity.[13]

Illustrative Target: A Hypothetical Serotonergic Receptor

Many N-arylpiperazines, structurally related to N-arylpyrrolidines, exhibit activity at serotonergic receptors.[14] Let's postulate that our compounds are being tested for affinity at the 5-HT₂ₐ receptor.

  • Ortho-Isomer: The bulky -CF3 group adjacent to the pyrrolidine linkage may cause steric hindrance, preventing optimal docking within the receptor's binding site. This would likely lead to lower binding affinity (higher Ki value).

  • Meta-Isomer: This isomer may find a favorable fit, with the -CF3 group potentially interacting with a specific hydrophobic sub-pocket. Its electronic influence could also favorably modulate interactions with key amino acid residues.

  • Para-Isomer: The para-position allows the -CF3 group to extend deep into a binding pocket. If this pocket is hydrophobic and accommodates the group's size, this isomer could exhibit the highest binding affinity.

Data Summary: Predicted Receptor Binding Affinity
IsomerPredicted Binding Affinity (Ki, nM)Rationale
Ortho High (e.g., >500 nM)Potential for steric clash with the receptor binding site.
Meta Intermediate (e.g., 50-150 nM)Balanced steric and electronic profile may allow for favorable interactions.
Para High (e.g., <20 nM)Optimal positioning of the -CF3 group in a distal hydrophobic pocket.
Protocol: Radioligand Receptor Binding Assay

This protocol provides a robust method for determining the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand.

  • Reagent Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT₂ₐ), a radioligand (e.g., [³H]-ketanserin), and assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test compound (isomers). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the competitor concentration to generate a competition curve. The concentration that displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

prep Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate Components in 96-Well Plate prep->incubate filter Harvest & Filter to Separate Bound/Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze result Binding Affinity Data (Ki) analyze->result

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion and Outlook

This guide demonstrates that the positional isomerism of a trifluoromethylphenyl group on a pyrrolidine scaffold is a critical design element that dictates the molecule's physicochemical and biological profile. The ortho-, meta-, and para-isomers, while chemically similar, exhibit distinct properties due to varied steric and electronic influences. The para-isomer often allows for maximal interaction in distal binding pockets, the meta-isomer provides a balance of electronic effects, and the ortho-isomer introduces significant steric considerations that can be either detrimental or, in some specific cases, beneficial for achieving target selectivity.

For drug development professionals, a systematic evaluation of all three positional isomers is a crucial step in establishing a clear structure-activity relationship. The experimental protocols outlined herein provide a self-validating framework for synthesizing these compounds and quantifying the impact of isomerism on key drug-like properties. By understanding these nuances, researchers can more rationally design and optimize pyrrolidine-based candidates to achieve desired therapeutic outcomes.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
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  • PrepChem.com. (n.d.). Synthesis of 1-(m-trifluoromethylphenyl)-2-pyrrolidone.
  • ResearchGate. (2025). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides.
  • ResearchGate. (2016). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health (PMC).
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • BenchChem. (2025). Comparative Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Alternative Bioactive Molecules.
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  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health (PMC).
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  • ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.
  • Koppireddi, S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
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Sources

Comparative

Cross-reactivity profiling of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine derivatives

An Objective Guide to the Cross-Reactivity Profiling of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Derivatives Introduction: The Rationale for a Novel Scaffold In the landscape of modern drug discovery, the pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity Profiling of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine Derivatives

Introduction: The Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold." Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a feature that flat aromatic rings cannot offer.[1][2] This inherent stereochemistry is critical for achieving high-affinity and selective interactions with biological targets.[1] When medicinal chemists approach the design of new chemical entities, particularly for complex targets within the central nervous system (CNS), the pyrrolidine core provides a robust starting point.

The specific derivatization with a 1-(2-fluoro-6-(trifluoromethyl)phenyl) group is a deliberate and strategic choice. The incorporation of fluorine and trifluoromethyl (-CF3) groups is a well-established strategy to enhance key drug-like properties.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like Cytochrome P450 (CYP).[4] This often translates to an improved pharmacokinetic profile.

  • Target Affinity & Selectivity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to more potent and selective binding to the intended target.[3]

  • Membrane Permeability: Strategic fluorination can enhance a compound's ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs.[3]

Given the structural similarities of phenylpyrrolidine derivatives to known psychoactive compounds, such as the pipradrol derivatives (e.g., Desoxypipradrol) and pyrovalerones, it is reasonable to hypothesize that this class of molecules will interact with monoamine transporters.[5][6] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and are the primary targets for many therapeutic agents and substances of abuse.

However, this potential for potent CNS activity brings with it the significant risk of off-target effects, or cross-reactivity. Unintended interactions with other receptors, ion channels, and enzymes can lead to a host of adverse effects, derailing an otherwise promising drug candidate. Therefore, a systematic and rigorous cross-reactivity profiling campaign is not just a regulatory formality; it is a fundamental component of understanding the compound's true biological activity and therapeutic potential.

This guide provides an objective framework for conducting such a profiling study, outlines key experimental protocols, and compares the potential profile of these novel derivatives to established alternatives.

Phase 1: Primary Target Engagement and Monoamine Transporter Selectivity

The foundational step is to confirm the hypothesized interaction with monoamine transporters and quantify the selectivity profile. The goal is to determine the potency (affinity and functional inhibition) at DAT, NET, and SERT.

Experimental Protocol: In-Vitro Transporter Inhibition Assay

This protocol describes a common method using human embryonic kidney 293 (HEK293) cells stably expressing the human transporters.

  • Cell Culture: Culture HEK293 cells expressing human DAT (hDAT), hNET, or hSERT in appropriate media until they reach ~90% confluency in 96-well plates.

  • Compound Preparation: Prepare a dilution series of the 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine test derivatives (e.g., from 10 µM to 0.1 nM) in a suitable assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a known potent inhibitor for each transporter as a positive control (e.g., GBR-12909 for DAT, Desipramine for NET, S-Citalopram for SERT).

  • Radioligand Preparation: Prepare a solution of a specific radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) at a concentration near its Km value.

  • Assay Execution:

    • Wash the cells with pre-warmed assay buffer.

    • Add the test compound dilutions or controls to the wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of uptake is inhibited) by fitting the data to a four-parameter logistic curve.

Rationale for Experimental Choices:

  • HEK293 Cells: These cells provide a clean, heterologous expression system with no endogenous transporter activity, ensuring that the measured effects are due solely to the expressed target transporter.

  • Radiolabeled Substrates: This method directly measures the functional ability of the compound to block the primary function of the transporter—the uptake of its endogenous neurotransmitter. It is a more physiologically relevant readout than a simple binding assay.

Data Interpretation and Comparison

The IC50 values obtained allow for a direct comparison of the compound's potency and selectivity. This data is best presented in a clear, tabular format.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioNET/SERT Selectivity Ratio
Derivative X (Hypothetical) 15 25 >1000 >66 >40
Methylphenidate (Comparator)2815210075140
Pyrovalerone (Comparator)[6]2030>10,000>500>333
m-CPP (Comparator)[5]>10,000>10,000110N/AN/A

Table 1: Hypothetical monoamine transporter inhibition profile of a novel derivative compared to reference compounds. Higher selectivity ratios indicate greater preference for DAT/NET over SERT.

From this hypothetical data, "Derivative X" shows a profile as a potent DAT and NET inhibitor with high selectivity against SERT, similar to established psychostimulants. This initial profile is crucial for guiding the next phase of broader cross-reactivity screening.

Phase 2: Broad Panel Off-Target Screening

A potent and selective compound at its primary targets can still fail if it interacts with other biological molecules. A broad liability screen is the industry-standard approach to identify these unintended interactions early. This is typically performed by a contract research organization (CRO) that maintains a large panel of validated assays.

Workflow for Broad Panel Screening

Caption: Workflow for identifying and validating off-target interactions.

Key Target Classes to Interrogate

A standard panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint) should include, at a minimum:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, serotonergic, dopaminergic, muscarinic, and opioid receptors are of primary concern for a CNS-active compound.

  • Ion Channels: hERG, sodium, and calcium channels are critical for assessing cardiovascular liability.

  • Enzymes: Monoamine Oxidase (MAO-A and MAO-B) are key enzymes in neurotransmitter metabolism. Phosphodiesterases (PDEs) are also common off-targets.

  • Other Transporters: While the focus is on DAT/NET/SERT, interactions with other neurotransmitter transporters should be ruled out.

Any "hit" (typically defined as >50% inhibition or stimulation at a high concentration like 10 µM) must be followed up with a full dose-response curve to determine its IC50 or Ki. A significant off-target interaction is one where the potency is less than 100-fold weaker than the on-target potency.

Phase 3: Functional Assays and Metabolic Profiling

Binding does not equal function. A compound that binds to an off-target receptor could be an agonist, antagonist, or allosteric modulator. Functional assays are required to determine the nature of the interaction.

Experimental Protocol: cAMP-based Functional GPCR Assay

This protocol is used to assess whether a compound that binds to a Gs- or Gi-coupled GPCR acts as an agonist or antagonist.

  • Cell Line: Use a cell line (e.g., CHO or HEK293) engineered to express the target GPCR and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Agonist Mode:

    • Plate cells and add increasing concentrations of the test compound.

    • Incubate for a period sufficient to allow for signal transduction (e.g., 4-6 hours for luciferase).

    • Measure the reporter signal (e.g., luminescence). An increase in signal indicates Gs agonism; a decrease indicates Gi agonism.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known agonist for the target receptor at its EC80 concentration.

    • Incubate and measure the reporter signal. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Metabolic Stability and CYP Inhibition

Early assessment of metabolic liability is crucial.

  • Metabolic Stability: Incubating the compound with human liver microsomes and measuring its disappearance over time provides a quantitative measure of its intrinsic clearance. A compound with a half-life of >30 minutes is generally considered to have acceptable stability.

  • CYP Inhibition: Assessing the compound's ability to inhibit the major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement. Potent inhibition of a major CYP enzyme can lead to dangerous drug-drug interactions.

Caption: Workflow for in-vitro metabolic profiling.

Conclusion: Building a Defensible Data Package

The development of 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine derivatives represents a promising avenue for novel CNS therapeutics. The strategic incorporation of fluorine aims to confer advantages in potency and metabolic stability. However, the potential for activity at monoamine transporters necessitates a comprehensive and rigorous cross-reactivity profiling campaign.

By following a phased approach—confirming on-target potency, conducting broad liability screening, and characterizing functional and metabolic properties—researchers can build a robust data package. This allows for an objective comparison with existing alternatives and provides the necessary evidence to justify progression into more complex preclinical and clinical studies. A molecule with high on-target potency and a clean off-target profile has the highest probability of becoming a safe and effective medicine.

References

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  • Poli, G, et al. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. RSC Medicinal Chemistry. [Link]

  • Gavrilović I, et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites. [Link]

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  • Röhl, F, et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

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  • Li, J, et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Gudasheva, TA, et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals. [Link]

  • Joyce, AS, et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Shchelchikhin, D, et al. (2023). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceuticals. [Link]

  • Oluoch, A, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Laohapaisan, A, et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link]

  • Balasubramaniam B, Jones AM. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

As a Senior Application Scientist, it is imperative to approach every chemical, especially novel or less-documented compounds, with a comprehensive safety-first mindset. The compound 1-(2-Fluoro-6-(trifluoromethyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, especially novel or less-documented compounds, with a comprehensive safety-first mindset. The compound 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, while not having an extensively documented specific safety profile, belongs to chemical families whose characteristics are well-understood. This guide provides a detailed framework for its safe handling, grounded in the known hazards of its constituent chemical groups: halogenated aromatics, trifluoromethylated compounds, and pyrrolidine derivatives.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, a conservative hazard assessment must be conducted by evaluating its structural components.

  • Pyrrolidine Moiety : Pyrrolidine and its derivatives are known to be flammable liquids and vapors.[1][2] They can be harmful if swallowed or inhaled and are known to cause severe skin burns and eye damage.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment to prevent skin and eye contact.[1][2][3]

  • Fluorinated and Trifluoromethylated Phenyl Group : Halogenated aromatic compounds, as a class, require stringent safety protocols due to their potential toxicity and environmental persistence.[4] The presence of a trifluoromethyl group, a common feature in many pharmaceuticals and agrochemicals, adds another layer of consideration due to the high stability of the C-F bond.[5] While specific toxicological data for this compound is unavailable, related compounds like 2-(Trifluoromethyl)pyrrolidine are classified as flammable liquids that cause skin and eye irritation.[6] It is prudent to assume that 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine may have similar properties.

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of PPE is contingent on the scale and nature of the work being performed. A risk-based approach should always be adopted.

Standard Laboratory Operations (Small Scale, <1g)

For routine, small-scale operations within a certified chemical fume hood, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side shields, or a face shield.Protects against accidental splashes and vapors that can cause severe eye irritation or damage.[2]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene). Gloves must be inspected before use and changed frequently.Prevents skin contact, which can lead to irritation or burns.[2][3] The choice of glove material should be based on breakthrough time for similar solvents.
Body Protection A flame-retardant lab coat, fully buttoned.Provides a primary barrier against spills and splashes.[3][4]
Respiratory Protection Not typically required when working within a certified and properly functioning chemical fume hood.The fume hood provides adequate ventilation to prevent inhalation of harmful vapors.[4]
Large-Scale Operations or Operations with Increased Splash Potential

When handling larger quantities or when there is a heightened risk of splashing, additional PPE is necessary:

  • Chemical-resistant apron or coveralls : Worn over the lab coat to provide an additional layer of protection for the body.[4]

  • Face shield : Used in conjunction with safety goggles for full-face protection.[2]

Emergency Situations (Spills or Leaks)

In the event of a significant spill or leak outside of a fume hood, the following PPE is required for cleanup personnel:

  • Full-face respirator with a combination organic vapor/acid gas cartridge : To protect against inhalation of high concentrations of vapors.[7]

  • Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) : Offering greater protection and durability than standard laboratory gloves.[7]

  • Chemical-resistant suit and boots : To prevent any skin contact with the spilled material.[7]

Procedural Guidance for Safe Handling

Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Workflow for Donning and Doffing PPE.

Operational Plan: Step-by-Step Handling
  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before starting work.

    • Have a spill kit readily accessible.

    • Clearly label all containers.

  • Handling :

    • Conduct all manipulations of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine within the fume hood.

    • Use non-sparking tools and equipment, especially when transferring the substance.[3][8]

    • Keep containers tightly closed when not in use.[1][2]

    • Ground and bond containers during transfer to prevent static discharge.[1][3]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Decontaminate all equipment that has come into contact with the chemical.

Emergency and Disposal Plans

Spill Management
  • Small Spills (within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1]

    • Collect the absorbed material into a designated hazardous waste container using non-sparking tools.[8]

    • Decontaminate the spill area.

  • Large Spills (outside a fume hood) :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Only trained personnel with the appropriate PPE should attempt to clean up the spill.[3]

First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine must be treated as hazardous waste.[4]

  • Waste Segregation :

    • Collect all liquid and solid waste contaminated with this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10][11]

    • Do not mix with non-halogenated waste streams.[9] The combustion of mixed waste can produce toxic byproducts.[9]

  • Container Management :

    • Use robust, leak-proof containers.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal :

    • Arrange for disposal through your institution's hazardous waste management program.

    • High-temperature incineration is a potential disposal method for fluorinated organic compounds, but this must be carried out by a licensed waste disposal facility.[5][12]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • Pyrrolidine - Apollo Scientific.
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Safety Data Sheet: 2-Pyrrolidone - Carl ROTH.
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess.
  • PYRROLIDINE - CAMEO Chemicals - NOAA.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA.
  • SAFETY DATA SHEET - MilliporeSigma.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Working safely with solvents​ | Safety Services - UCL – University College London.
  • Guidelines for Disposing of PFAs - MCF Environmental Services.
  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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